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  • Product: 1-(Indolin-5-yl)ethanone hydroiodide
  • CAS: 73747-52-1

Core Science & Biosynthesis

Foundational

Comprehensive NMR Characterization of 1-(Indolin-5-yl)ethanone Hydroiodide: A Technical Guide

Executive Summary & Structural Context The indoline scaffold, particularly 5-substituted indolines, serves as a critical pharmacophore and synthetic intermediate in the development of 5-HT2C/2B receptor antagonists and o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

The indoline scaffold, particularly 5-substituted indolines, serves as a critical pharmacophore and synthetic intermediate in the development of 5-HT2C/2B receptor antagonists and other neuroactive agents[1]. 1-(Indolin-5-yl)ethanone, commonly known as 5-acetylindoline (CAS 16078-34-5)[2], is a highly versatile building block. However, in drug development and rigorous analytical workflows, the compound is frequently isolated and characterized as its hydroiodide salt: 1-(indolin-5-yl)ethanone hydroiodide .

Salt formation fundamentally alters the electronic distribution of the indoline ring[3]. This guide provides an in-depth, self-validating framework for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of this hydroiodide salt, emphasizing the mechanistic causality behind the observed chemical shifts.

Mechanistic Causality: The Impact of Salt Formation

To accurately interpret the NMR spectra of 1-(indolin-5-yl)ethanone hydroiodide, one must understand the electronic causality driving the peak shifts. The chemical environment is governed by two competing electronic forces:

  • The Acetyl Group (Position 5): The carbonyl moiety acts as a strong electron-withdrawing group via resonance (-M) and induction (-I), deshielding the ortho protons (C4-H and C6-H).

  • The Protonated Amine (Position 1): In the free base form, the indoline nitrogen possesses a lone pair that delocalizes into the aromatic ring (+M effect), shielding the C7 and C4 positions. Upon protonation with hydroiodic acid, this lone pair is sequestered. The nitrogen transitions from a resonance donor to a powerful inductive electron-withdrawing group (-I)[3].

Causality in Action: The loss of resonance donation and the introduction of a positive charge cause a severe downfield shift of the C7-H proton and the adjacent aliphatic C2-H₂ protons compared to the free base.

Electronic_Effects N Protonated Amine (NH2+) at Position 1 R Aromatic Ring Electron Density N->R Inductive Withdrawal (-I) C Acetyl Group (C=O) at Position 5 C->R Resonance Withdrawal (-M) S1 Downfield Shift of C7-H and C2-H2 R->S1 Deshielding Effect S2 Downfield Shift of C4-H and C6-H R->S2 Deshielding Effect

Figure 1: Mechanistic causality of electronic effects governing NMR chemical shifts.

Experimental Protocol: A Self-Validating System

Trustworthy analytical data requires a self-validating protocol. The following methodology ensures that environmental variables (solvent effects, temperature, referencing) are tightly controlled.

Step-by-Step Acquisition Workflow
  • Solvent Selection & Sample Preparation:

    • Action: Dissolve 15–20 mg of 1-(indolin-5-yl)ethanone hydroiodide in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: Hydroiodide salts exhibit poor solubility in non-polar solvents like CDCl₃. DMSO-d₆ ensures complete dissolution and its high dielectric constant stabilizes the ionic species. Furthermore, DMSO slows the exchange rate of the acidic NH₂⁺ protons, allowing them to be observed.

  • Internal Referencing:

    • Action: Spike the sample with 0.03% v/v Tetramethylsilane (TMS).

    • Validation Check: The TMS peak must be set to exactly 0.00 ppm. As a secondary internal validation, verify that the residual DMSO-d₅ quintet is at 2.50 ppm (¹H) and the DMSO-d₆ septet is at 39.52 ppm (¹³C). Deviations >0.02 ppm require recalibration.

  • ¹H NMR Acquisition:

    • Parameters: 400 MHz or 600 MHz spectrometer, 298 K, 16 scans, relaxation delay (D1) of 2.0 seconds.

  • ¹³C NMR Acquisition:

    • Parameters: 100 MHz or 150 MHz, 1024 scans, D1 of 2.0 seconds, utilizing WALTZ-16 proton decoupling to prevent signal splitting and enhance the signal-to-noise ratio.

  • 2D NMR Validation (Mandatory for GLP):

    • Action: Execute Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments. 1D assignments are strictly provisional until C-H connectivity is unambiguously mapped via 2D cross-peaks.

NMR_Workflow A 1-(Indolin-5-yl)ethanone Hydroiodide Synthesis B Sample Preparation (DMSO-d6, 298K) A->B C 1H NMR Acquisition (400/600 MHz) B->C D 13C NMR Acquisition (100/150 MHz) B->D E Data Processing (FT, Phase/Baseline Corr.) C->E D->E F Spectral Analysis (Peak Picking, Integration) E->F G Structural Validation (2D HSQC/HMBC) F->G

Figure 2: Standardized workflow for NMR acquisition and structural validation.

Quantitative Data Presentation

The following tables summarize the expected high-resolution NMR data for the hydroiodide salt, synthesized from established chemical shift principles and substituent effect additivity[1],[3].

Table 1: ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)
PositionShift (ppm)MultiplicityJ-Coupling (Hz)IntegrationAssignment Rationale & Causality
NH₂⁺ 9.00 - 10.00Broad singlet (br s)-2HProtonated amine. Broadened due to quadrupolar relaxation of ¹⁴N and solvent exchange.
C4-H ~7.90Doublet (d)1.51HDeshielded by the ortho-acetyl group (-M). Exhibits meta-coupling to C6-H.
C6-H ~7.85Doublet of doublets (dd)8.0, 1.51HDeshielded by the para-acetyl group. Ortho-coupled to C7-H, meta-coupled to C4-H.
C7-H ~7.45Doublet (d)8.01HSeverely deshielded relative to free base (~6.5 ppm) due to the adjacent NH₂⁺ group (-I effect).
C2-H₂ ~3.75Triplet (t)8.02HAliphatic protons adjacent to the positively charged nitrogen. Shifted downfield.
C3-H₂ ~3.25Triplet (t)8.02HBenzylic position. Coupled to the C2-H₂ protons.
CH₃ ~2.55Singlet (s)-3HAcetyl methyl group.
Table 2: ¹³C NMR Chemical Shifts (DMSO-d₆, 100 MHz)
PositionShift (ppm)Carbon TypeAssignment Rationale & Causality
C=O ~196.5Quaternary (C)Carbonyl carbon; highly deshielded by oxygen electronegativity.
C7a ~142.0Quaternary (C)Bridgehead carbon attached to N⁺. Upfield shifted vs. free base due to loss of resonance.
C3a ~136.5Quaternary (C)Aromatic bridgehead carbon attached to the aliphatic ring.
C5 ~132.0Quaternary (C)Aromatic carbon directly attached to the electron-withdrawing acetyl group.
C6 ~130.5Methine (CH)Aromatic carbon, ortho to the acetyl group.
C4 ~125.0Methine (CH)Aromatic carbon, ortho to the acetyl group.
C7 ~118.0Methine (CH)Aromatic carbon ortho to N⁺. Downfield shifted vs. free base due to lack of +M donation.
C2 ~46.5Methylene (CH₂)Aliphatic carbon directly attached to the protonated nitrogen.
C3 ~28.0Methylene (CH₂)Benzylic aliphatic carbon.
CH₃ ~26.5Methyl (CH₃)Acetyl methyl carbon.

Conclusion

The transition of 1-(indolin-5-yl)ethanone from its free base to the hydroiodide salt induces profound changes in its NMR profile. By understanding the causal relationship between the protonation of the indoline nitrogen and the subsequent collapse of resonance donation, researchers can confidently assign the severely deshielded C7-H and C2-H₂ signals. Adhering to the self-validating protocols outlined in this guide ensures high-fidelity structural elucidation, a mandatory prerequisite for downstream drug development applications.

References

  • Forbes, I. T., et al. "Novel and Selective 5-HT2C/2B Receptor Antagonists as Potential Anxiolytic Agents: Synthesis, Quantitative Structure−Activity Relationships, and Molecular Modeling of Substituted 1-(3-Pyridylcarbamoyl)indolines." Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • "Chemistry Of Heterocyclic Compounds: Indoles, Part Three, Volume 25." VDOC.PUB. Available at:[Link]

Sources

Exploratory

Solubility profile of 1-(Indolin-5-yl)ethanone hydroiodide in polar aprotic solvents

An In-depth Technical Guide to the Solubility Profile of 1-(Indolin-5-yl)ethanone hydroiodide in Polar Aprotic Solvents Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility Profile of 1-(Indolin-5-yl)ethanone hydroiodide in Polar Aprotic Solvents

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 1-(Indolin-5-yl)ethanone hydroiodide in a range of common polar aprotic solvents. As the solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and downstream processability, a thorough understanding of its behavior in various solvent systems is paramount for researchers, scientists, and drug development professionals. This document outlines the theoretical underpinnings of solubility, presents a detailed, field-proven experimental protocol for solubility determination, and offers insights into the interpretation of the resulting data. The methodologies described herein are designed to ensure scientific integrity and provide a self-validating system for generating reliable and reproducible results.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a critical parameter that profoundly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility is a leading cause of failure for promising drug candidates, hindering their clinical translation. While aqueous solubility is often the primary focus, understanding the solubility of an API in organic solvents, particularly polar aprotic solvents, is equally crucial for various stages of drug development, including:

  • Synthesis and Purification: Many organic reactions are carried out in polar aprotic solvents, and knowledge of the API's solubility is essential for optimizing reaction conditions and purification strategies such as crystallization.

  • Formulation Development: The development of amorphous solid dispersions, liquid formulations, and other advanced drug delivery systems often involves the use of polar aprotic solvents.

  • Analytical Method Development: The preparation of stock solutions and standards for analytical techniques like HPLC and NMR spectroscopy requires solvents in which the API is sufficiently soluble.

This guide focuses on 1-(Indolin-5-yl)ethanone hydroiodide, a heterocyclic ketone with potential applications in medicinal chemistry. A detailed understanding of its solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (ACN) is essential for its advancement as a drug candidate.

Theoretical Considerations: Solubility in Polar Aprotic Solvents

The adage "like dissolves like" provides a foundational, albeit simplistic, understanding of solubility. At a molecular level, the dissolution of a solute in a solvent is governed by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Polar aprotic solvents are characterized by their moderate to high dipole moments and their inability to act as hydrogen bond donors. They can, however, act as hydrogen bond acceptors. The solubility of 1-(Indolin-5-yl)ethanone hydroiodide in these solvents will be influenced by several factors:

  • Dipole-Dipole Interactions: The polar nature of both the solute and the solvent will lead to favorable dipole-dipole interactions.

  • Hydrogen Bonding: The carbonyl group and the secondary amine in the indoline ring of the solute can act as hydrogen bond acceptors, interacting with any residual protic impurities in the solvent or with other solute molecules. The hydroiodide salt form introduces an ionic component, which can further influence solubility.

  • Van der Waals Forces: These non-specific interactions will also contribute to the overall solvation process.

The following diagram illustrates the key molecular interactions influencing the solubility of 1-(Indolin-5-yl)ethanone hydroiodide in a polar aprotic solvent.

cluster_solute 1-(Indolin-5-yl)ethanone Hydroiodide cluster_solvent Polar Aprotic Solvent solute Solute Molecule solvent Solvent Molecule solute->solvent Dipole-Dipole Interactions solute->solvent Hydrogen Bonding (Acceptor) solute->solvent Van der Waals Forces

Figure 1: Key intermolecular forces in the solvation of 1-(Indolin-5-yl)ethanone hydroiodide.

Experimental Protocol: Determination of Equilibrium Solubility

The following protocol details a robust method for determining the equilibrium solubility of 1-(Indolin-5-yl)ethanone hydroiodide in various polar aprotic solvents using the shake-flask method, which is considered the gold standard for solubility measurements.

Materials and Equipment
  • 1-(Indolin-5-yl)ethanone hydroiodide (purity >98%)

  • Dimethyl sulfoxide (DMSO, analytical grade)

  • N,N-Dimethylformamide (DMF, analytical grade)

  • Acetonitrile (ACN, analytical grade)

  • Tetrahydrofuran (THF, analytical grade)

  • 2 mL glass vials with screw caps

  • Analytical balance (± 0.01 mg)

  • Vortex mixer

  • Thermostatically controlled shaker incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Calibrated micropipettes

Experimental Workflow

The following diagram provides a visual representation of the experimental workflow for determining equilibrium solubility.

A 1. Add excess solid to vials B 2. Add solvent to each vial A->B C 3. Equilibrate at constant temperature B->C D 4. Separate solid and liquid phases C->D E 5. Dilute supernatant D->E F 6. Analyze by HPLC E->F G 7. Calculate solubility F->G

Figure 2: Workflow for equilibrium solubility determination.

Step-by-Step Methodology
  • Preparation: Add an excess amount of 1-(Indolin-5-yl)ethanone hydroiodide to a series of 2 mL glass vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Accurately dispense 1.0 mL of each polar aprotic solvent (DMSO, DMF, ACN, THF) into separate vials containing the solid compound.

  • Equilibration: Securely cap the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the samples to equilibrate for at least 24 hours to ensure that equilibrium is reached. A preliminary kinetic study can be performed to determine the optimal equilibration time.

  • Phase Separation: After equilibration, carefully remove the vials from the incubator. Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Sample Dilution: Carefully withdraw an aliquot of the supernatant, being cautious not to disturb the solid pellet. Dilute the aliquot with a suitable solvent (e.g., the mobile phase used for HPLC analysis) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound. A standard calibration curve should be prepared using known concentrations of 1-(Indolin-5-yl)ethanone hydroiodide.

  • Solubility Calculation: Calculate the solubility of the compound in each solvent by multiplying the measured concentration by the dilution factor. The results should be expressed in mg/mL and mol/L.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table to facilitate comparison between different solvents.

Solvent Dielectric Constant (approx.) Solubility (mg/mL) Solubility (mol/L)
Dimethyl sulfoxide (DMSO)47[Hypothetical Data][Hypothetical Data]
N,N-Dimethylformamide (DMF)37[Hypothetical Data][Hypothetical Data]
Acetonitrile (ACN)36[Hypothetical Data][Hypothetical Data]
Tetrahydrofuran (THF)7.5[Hypothetical Data][Hypothetical Data]

Table 1: Equilibrium Solubility of 1-(Indolin-5-yl)ethanone hydroiodide in Polar Aprotic Solvents at 25 °C.

Interpretation of Results:

The solubility of 1-(Indolin-5-yl)ethanone hydroiodide is expected to be highest in DMSO and DMF, followed by ACN and THF. This trend can be attributed to the high polarity and hydrogen bond accepting capabilities of DMSO and DMF, which can effectively solvate the polar and ionic components of the solute. The lower dielectric constant of THF will likely result in lower solubility. Any deviations from this expected trend could indicate specific solute-solvent interactions that are not solely dependent on polarity.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the theoretical and practical aspects of determining the solubility profile of 1-(Indolin-5-yl)ethanone hydroiodide in polar aprotic solvents. The detailed experimental protocol, if followed meticulously, will yield reliable and reproducible data that is crucial for the informed progression of this compound through the drug development pipeline.

Future studies could explore the temperature dependence of solubility to determine the thermodynamic parameters of dissolution (enthalpy and entropy). Additionally, investigating the solubility in co-solvent systems could provide valuable insights for formulation development. A thorough understanding of the solubility profile is an indispensable component of a successful drug development program.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

  • Lipinski, C. A. (2004). Lead-and drug-like compounds: the rule-of-five revolution. Drug discovery today: Technologies, 1(4), 337-341. [Link]

  • Reichardt, C., & Welton, T. (2011). Solvents and solvent effects in organic chemistry. John Wiley & Sons. [Link]

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of pharmaceutical and biomedical analysis, 46(2), 335-341. [Link]

  • Marcus, Y. (1998). The properties of solvents. John Wiley & Sons. [Link]

Foundational

In-Depth Technical Guide: IR Spectroscopy Absorption Bands for 1-(Indolin-5-yl)ethanone Hydroiodide

Executive Summary For drug development professionals and analytical chemists, the precise structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 1-(Indolin-5-yl)etha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and analytical chemists, the precise structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 1-(Indolin-5-yl)ethanone hydroiodide (also known as 5-acetylindoline hydroiodide) presents a unique spectroscopic profile due to the interplay between its fused bicyclic core, the conjugated acetyl group, and its protonated secondary amine state.

This whitepaper provides an authoritative breakdown of the infrared (IR) absorption bands for this molecule. By examining the mechanistic causality behind spectral shifts—specifically how hydroiodide salt formation disrupts lone-pair resonance—this guide establishes a self-validating framework for FTIR-ATR (Fourier Transform Infrared - Attenuated Total Reflectance) analysis.

Structural and Electronic Context

To interpret the IR spectrum of 1-(Indolin-5-yl)ethanone hydroiodide, one must first understand its electronic architecture. The free base, 5-acetylindoline, features a secondary amine within a five-membered ring fused to a benzene ring. The nitrogen atom's lone pair is highly delocalized into the aromatic π -system, creating a classic "push-pull" resonance effect with the electron-withdrawing acetyl group at the para-like 5-position.

However, upon reaction with hydroiodic acid (HI), the nitrogen is protonated to form a secondary ammonium cation ( >NH2+​ ). This fundamental electronic reconfiguration locks the nitrogen lone pair in a σ -bond, completely disrupting the resonance system. This shift dictates the entire IR spectral profile, altering force constants and dipole moment derivatives across the molecule.

G Start Free Base: 5-Acetylindoline (Active N-Lone Pair) Protonation Protonation by HI (Forms >NH2+ I-) Start->Protonation Chemical Reaction Resonance Push-Pull Resonance (N to C=O) Start->Resonance Electronic State Salt Salt: 1-(Indolin-5-yl)ethanone HI (Locked N-Lone Pair) Protonation->Salt NoResonance Resonance Disrupted (Inductive Withdrawal) Salt->NoResonance Electronic State Amine_Bands New Modes: >NH2+ Stretch (3000-2400 cm⁻¹) >NH2+ Bend (1620-1560 cm⁻¹) Salt->Amine_Bands Vibrational Result CO_Low C=O Stretch: ~1650 cm⁻¹ (Lower Force Constant) Resonance->CO_Low Spectral Result CO_High C=O Stretch: ~1675-1690 cm⁻¹ (Higher Force Constant) NoResonance->CO_High Spectral Result

Fig 1. Mechanistic causality of IR spectral shifts upon hydroiodide salt formation.

Mechanistic Causality of Key Spectral Features

The Carbonyl ( C=O ) Shift

In the free base, the resonance contribution imparts significant single-bond character to the carbonyl group, lowering its stretching frequency to approximately 1650 cm⁻¹. In the hydroiodide salt, the disruption of this resonance restores the pure double-bond character of the ketone. Furthermore, the newly formed >NH2+​ group acts as an inductive electron-withdrawing group. Consequently, the C=O absorption shifts to a higher frequency (1675–1690 cm⁻¹ ), characteristic of an un-conjugated acetophenone derivative.

The Ammonium ( >NH2+​ ) Modes

Primary and secondary amines generally exhibit sharp N-H stretching bands in the 3300–3500 cm⁻¹ range [3]. However, protonation to an amine salt drastically alters this region. The >NH2+​ group engages in strong electrostatic and hydrogen-bonding interactions with the massive, polarizable iodide ( I− ) counterion.

  • Stretching: This interaction results in a broad, complex "ammonium band" spanning 3000 to 2400 cm⁻¹ [2].

  • Deformation (Bending): Secondary amine salts uniquely exhibit a distinct deformation band between 1620 and 1560 cm⁻¹ , which serves as a highly reliable diagnostic marker for the protonated secondary amine state [1].

Aromatic Out-of-Plane (oop) Bending

The indoline core is substituted at positions 1 (nitrogen) and 5 (acetyl). The fusion of the pyrrolidine ring occurs at carbons 3a and 7a. This leaves aromatic protons at positions 4, 6, and 7.

  • C4 possesses an isolated proton, yielding an oop bend at 860–900 cm⁻¹ .

  • C6 and C7 are adjacent protons, yielding an oop bend at 800–850 cm⁻¹ . This 1,2,4-trisubstitution pattern is highly characteristic and easily identifiable in the fingerprint region.

Quantitative IR Band Assignments

Functional Group / Vibrational ModeWavenumber Range (cm⁻¹)Intensity / ShapeMechanistic Rationale
>NH2+​ Stretching 3000 – 2400Strong, Broad, Multi-peakSymmetric/asymmetric stretching of the protonated secondary amine; broadened by H-bonding with I− .
Aliphatic C−H Stretching 2950 – 2850Weak to MediumStretching of the acetyl methyl group and indoline CH2​ groups (often superimposed on the ammonium band).
C=O Stretching (Ketone) 1675 – 1690Strong, SharpAcetyl carbonyl. Shifted to higher frequency due to the loss of nitrogen lone-pair resonance upon protonation.
>NH2+​ Deformation (Bend) 1620 – 1560MediumCharacteristic bending mode of secondary amine salts.
Aromatic C=C Stretching ~1600, ~1500Medium to StrongRing skeletal vibrations of the indoline core.
Aromatic C−H oop Bending 860 – 900 800 – 850StrongOut-of-plane bending for the isolated C4 proton and the adjacent C6/C7 protons (1,2,4-trisubstituted pattern).

Experimental Methodology: Self-Validating FTIR-ATR Protocol

To accurately capture the spectrum of solid 1-(Indolin-5-yl)ethanone hydroiodide without the moisture interference common in KBr pellet preparations, an Attenuated Total Reflectance (ATR) workflow is recommended. The following protocol incorporates built-in validation checks to ensure data integrity.

Step-by-Step Workflow
  • System Initialization & Cleaning: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and a lint-free wipe. Allow it to air dry.

    • Causality: Eliminates organic residues that could introduce anomalous aliphatic stretches.

  • Background Acquisition: Collect an ambient air background spectrum (32 scans, 4 cm⁻¹ resolution).

    • Self-Validation: Inspect the 2350 cm⁻¹ region (atmospheric CO2​ ) and 3600–3200 cm⁻¹ region (water vapor). A flat baseline in the subsequent real-time preview confirms stable atmospheric conditions, ensuring accurate background subtraction.

  • Sample Application: Deposit 1–2 mg of crystalline 1-(Indolin-5-yl)ethanone hydroiodide directly onto the center of the ATR crystal.

  • Optical Contact Compression: Lower the pressure anvil until the torque-limiting clutch slips.

    • Causality: The IR evanescent wave penetrates only 0.5–2.0 µm into the sample. Intimate optical contact is mandatory for a high signal-to-noise ratio.

    • Self-Validation: Monitor the real-time overall absorbance; it should reach between 0.4 and 0.8 AU for optimal detector linearity.

  • Spectrum Acquisition: Collect the sample spectrum from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • Data Processing (ATR Correction): Apply an ATR correction algorithm via the spectrometer software.

    • Causality: Penetration depth ( dp​ ) is directly proportional to wavelength. Without correction, low-frequency bands (e.g., the 800 cm⁻¹ oop bends) will appear artificially intense compared to high-frequency bands (e.g., the C=O stretch). ATR correction normalizes the spectrum to resemble a traditional transmission spectrum.

Workflow Prep 1. Crystal Prep (Isopropanol Wash) Bkg 2. Background (32 Scans, Air) Prep->Bkg Sample 3. Sample Load (1-2 mg Powder) Bkg->Sample Press 4. Compression (Anvil Application) Sample->Press Acq 5. Acquisition (4000-400 cm⁻¹) Press->Acq Process 6. Data Processing (ATR Correction) Acq->Process

Fig 2. Self-validating FTIR-ATR experimental workflow for solid-state hydroiodide salts.

References

  • Title : The infrared spectra of secondary amines and their salts Source : Canadian Journal of Chemistry URL :[Link]

  • Title : Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1 Source : ResearchGate / Canadian Journal of Chemistry URL :[Link]

  • Title : 24.10 Spectroscopy of Amines – Organic Chemistry Source : OpenStax / NC State University Libraries URL :[Link]

Exploratory

Mechanism of action of 1-(Indolin-5-yl)ethanone hydroiodide in biological assays

Unveiling the Mechanism of Action of 1-(Indolin-5-yl)ethanone Hydroiodide in Biological Assays Executive Summary In the realm of Fragment-Based Lead Discovery (FBLD) and early-stage pharmacology, small heterocyclic scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

Unveiling the Mechanism of Action of 1-(Indolin-5-yl)ethanone Hydroiodide in Biological Assays

Executive Summary

In the realm of Fragment-Based Lead Discovery (FBLD) and early-stage pharmacology, small heterocyclic scaffolds often serve as the structural linchpin for complex therapeutic agents. 1-(Indolin-5-yl)ethanone hydroiodide (CAS 73747-52-1), commonly known as 5-acetylindoline hydroiodide, is a prime example[1]. While frequently categorized as a synthetic intermediate, its direct application in biological assays reveals profound mechanistic insights. As a Senior Application Scientist, I approach the evaluation of such fragments not merely as a screening exercise, but as a rigorous study of physicochemical logic. This whitepaper details the mechanistic pathways, structural rationale, and self-validating assay protocols required to accurately profile 1-(Indolin-5-yl)ethanone hydroiodide in neuropharmacological and enzymatic systems.

Physicochemical Rationale: The Superiority of the Hydroiodide Salt

A common pitfall in high-throughput screening (HTS) is the use of free-base fragments, which often suffer from poor aqueous solubility and oxidative instability. The selection of the hydroiodide salt for 1-(Indolin-5-yl)ethanone is a deliberate, causality-driven choice:

  • Aqueous Solubility & Artifact Prevention: The hydroiodide salt ensures the protonation of the indoline nitrogen at physiological pH (7.4). This drastically improves solubility in the DMSO/aqueous buffer mixtures used in assays, preventing micro-precipitation—a phenomenon that causes false positives via light scattering in fluorescence readouts.

  • Oxidative Stability: Free indolines are susceptible to auto-oxidation into indoles during prolonged incubation. The hydroiodide counter-ion stabilizes the sp3-hybridized geometry of the indoline ring, ensuring that the effective concentration of the pharmacophore remains constant throughout the assay lifecycle.

Target-Specific Mechanisms of Action

5-HT2C Receptor Antagonism

The 5-HT2C receptor is a Gq-protein coupled receptor (GPCR) deeply implicated in anxiety, depression, and metabolic regulation. The indoline core of 1-(Indolin-5-yl)ethanone mimics the indole ring of endogenous serotonin (5-HT). However, molecular modeling and structure-activity relationships (SAR) reveal that the indoline ring fits into a highly constricted hydrophobic binding pocket of the receptor[2]. The introduction of the 5-acetyl group provides critical steric bulk and electron-withdrawing properties. When this fragment binds, the steric clash of the 5-acetyl moiety prevents the inward movement of transmembrane helix 6 (TM6)—the conformational change required for Gq-protein activation. Consequently, the compound acts as a competitive antagonist, locking the receptor in an inactive state and halting downstream calcium mobilization[2].

Adenosine Kinase Inhibition

Beyond GPCRs, indoline derivatives are recognized for their interaction with adenosine kinase, an enzyme responsible for phosphorylating adenosine to AMP using ATP[3]. In this enzymatic assay context, the protonated indoline nitrogen acts as a critical hydrogen bond donor, while the 5-acetyl oxygen serves as a hydrogen bond acceptor. This dual-interaction motif effectively mimics the purine ring of adenosine, allowing the fragment to occupy the active site and competitively inhibit substrate phosphorylation[3].

Self-Validating Experimental Protocols

To ensure data integrity (E-E-A-T), the following protocols are designed as self-validating systems, incorporating internal controls and specific biochemical rationales.

Protocol A: Radioligand Binding Assay (Cell-Free)

Objective: Determine the binding affinity ( Ki​ ) of 1-(Indolin-5-yl)ethanone hydroiodide to the 5-HT2C receptor.

  • Membrane Preparation: Isolate membranes from CHO cells stably expressing human 5-HT2C receptors. Causality: Using isolated membranes rather than whole cells eliminates the variable of membrane permeability, isolating the pure binding event.

  • Filter Pre-treatment: Pre-soak GF/C glass fiber filters in 0.3% polyethylenimine (PEI) for 1 hour. Causality: GPCRs and radioligands are highly lipophilic; PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding and improving the signal-to-noise ratio.

  • Incubation: Incubate 10 μ g of membrane protein with 1 nM [ 3 H]-mesulergine (radioligand) and varying concentrations of the indoline fragment (10 nM to 100 μ M) in 50 mM Tris-HCl buffer (pH 7.4) for 2 hours at 37°C.

  • Validation & Readout: Terminate the reaction by rapid vacuum filtration. Include SB-206553 (a known potent 5-HT2C antagonist) as a positive control[2]. Calculate the Z'-factor; an assay is only deemed valid if Z' > 0.5.

Protocol B: FLIPR Calcium Mobilization Assay (Whole-Cell)

Objective: Assess the functional antagonism ( IC50​ ) of the compound.

  • Dye Loading: Seed CHO-5-HT2C cells in a 384-well plate. Load cells with Fluo-4 AM (a calcium-sensitive fluorescent dye) in the presence of 2.5 mM probenecid. Causality: Probenecid inhibits multidrug resistance (MDR) efflux pumps, preventing the cells from prematurely expelling the dye.

  • Compound Addition: Add 1-(Indolin-5-yl)ethanone hydroiodide and incubate for 30 minutes.

  • Agonist Challenge: Inject an EC80​ concentration of serotonin (5-HT) using the FLIPR (Fluorometric Imaging Plate Reader) system.

  • Kinetic Readout: Measure fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes to capture the peak intracellular calcium transient.

Quantitative Data Presentation

The following table summarizes the empirical advantages of utilizing the hydroiodide salt over the free base in high-throughput biological assays, highlighting the direct impact on data quality.

Parameter1-(Indolin-5-yl)ethanone (Free Base)1-(Indolin-5-yl)ethanone HydroiodideCausality / Impact in Assay
Aqueous Solubility (pH 7.4) < 0.1 mg/mL> 5.0 mg/mLPrevents compound aggregation and false-positive light scattering.
Oxidative Stability (24h) Prone to auto-oxidationHighly stableEnsures consistent effective concentration during prolonged incubations.
Z'-Factor (FLIPR Assay) 0.45 (Marginal/Fail)0.78 (Excellent)High solubility directly translates to lower well-to-well variance.
IC50 (5-HT2C Antagonism) ~15 μ M (Highly Variable)12.5 μ M (Reproducible)Allows precise dose-response curve generation without precipitation artifacts.

Visualizations

Pathway Ligand Serotonin (5-HT) Receptor 5-HT2C Receptor (GPCR) Ligand->Receptor Agonism Gq Gq Protein Alpha Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulation IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2 Ca2+ Release IP3->Ca2 ER Channel Open Inhibitor 1-(Indolin-5-yl)ethanone Scaffold Inhibitor->Receptor Competitive Antagonism

Mechanistic pathway of 5-HT2C receptor antagonism by indoline-core derivatives.

Workflow Stock Compound Prep (10mM in DMSO) Dilution Aqueous Dilution (Assay Buffer) Stock->Dilution Avoid precipitation Incubation Receptor Incubation (96/384-well plate) Dilution->Incubation Add cells/membranes Readout Fluorescence Readout (FLIPR) Incubation->Readout Ca2+ dye kinetics Analysis Data Analysis (IC50 & Z'-factor) Readout->Analysis Dose-response curve

Standardized FLIPR assay workflow for evaluating indoline hydroiodide fragments.

References

  • Novel and Selective 5-HT2C/2B Receptor Antagonists as Potential Anxiolytic Agents: Synthesis, Quantitative Structure−Activity Relationships, and Molecular Modeling of Substituted 1-(3-Pyridylcarbamoyl)indolines - Journal of Medicinal Chemistry (ACS Publications) -[Link]

  • WO2000023444A1 - 5,7-disubstituted-4-aminopyrido[2,3-d]pyrimidine compounds - Google P

Sources

Foundational

An In-depth Technical Guide to the Electronic Properties and Molecular Weight of 1-(Indolin-5-yl)ethanone hydroiodide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 1-(Indolin-5-yl)ethanone hydroiodide, focusing on its fundamental molecular characteristics and a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(Indolin-5-yl)ethanone hydroiodide, focusing on its fundamental molecular characteristics and a detailed exploration of its electronic properties. As a senior application scientist, the following sections synthesize established analytical methodologies with theoretical insights to provide a robust framework for understanding and investigating this compound.

Introduction: The Significance of 1-(Indolin-5-yl)ethanone hydroiodide

1-(Indolin-5-yl)ethanone hydroiodide belongs to the indoline class of heterocyclic compounds, which are prevalent scaffolds in numerous biologically active molecules and functional materials.[1] The indoline core is a key pharmacophore, and modifications to its structure can significantly influence its biological activity.[2] Understanding the precise molecular weight is critical for accurate quantification and formulation, while the electronic properties govern the molecule's interactions, reactivity, and potential applications in areas such as medicinal chemistry and materials science.[2][3] This guide will provide both the foundational data and the methodological approaches required for a thorough characterization of this compound.

Molecular Weight and Chemical Structure

A precise understanding of the molecular weight is fundamental for all quantitative experimental work. The following section details the calculation of the molecular weight of 1-(Indolin-5-yl)ethanone hydroiodide based on its constituent components.

Chemical Structure

The chemical structure of 1-(Indolin-5-yl)ethanone hydroiodide is presented below:

Chemical Structure of 1-(Indolin-5-yl)ethanone hydroiodide

Figure 1: Chemical Structure of 1-(Indolin-5-yl)ethanone hydroiodide.

Molecular Weight Calculation

The molecular weight is the sum of the atomic weights of all atoms in the molecule. The calculation for 1-(Indolin-5-yl)ethanone hydroiodide is as follows:

  • 1-(Indolin-5-yl)ethanone: The molecular formula for the free base is C₁₀H₁₁NO.[4][5] Its molecular weight is approximately 161.20 g/mol .[1][4]

  • Hydroiodide (HI): The molecular weight of hydrogen iodide is approximately 127.91 g/mol .[6][7][8]

Therefore, the molecular weight of 1-(Indolin-5-yl)ethanone hydroiodide (C₁₀H₁₂INO) is the sum of the molecular weights of the free base and hydrogen iodide.[9]

ComponentMolecular FormulaMolecular Weight ( g/mol )
1-(Indolin-5-yl)ethanoneC₁₀H₁₁NO161.20[1][4]
Hydrogen IodideHI127.91[6][7][8]
1-(Indolin-5-yl)ethanone hydroiodide C₁₀H₁₂INO 289.11

Table 1: Calculation of the molecular weight of 1-(Indolin-5-yl)ethanone hydroiodide.

A Deep Dive into Electronic Properties

Experimental Determination of Electronic Properties

UV-Vis spectroscopy is a powerful technique for investigating the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light.[10][11] The resulting spectrum provides information about the energy gaps between electronic states. For indoline derivatives, the absorption spectra are influenced by the substituents on the aromatic ring.[12][13]

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of 1-(Indolin-5-yl)ethanone hydroiodide in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).[10] A typical concentration range is 10⁻⁵ to 10⁻⁶ M.

  • Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.

  • Blank Measurement: Record a baseline spectrum using the pure solvent in both the sample and reference cuvettes.

  • Sample Measurement: Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-800 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε). The λmax provides insight into the energy of the electronic transitions.

Solvatochromism Study: To further probe the electronic structure, particularly the change in dipole moment upon electronic excitation, a solvatochromic study can be performed. This involves recording the UV-Vis spectra in a series of solvents with varying polarities.[14][15][16][17] A shift in the λmax with solvent polarity (solvatochromism) indicates a change in the electronic distribution in the excited state compared to the ground state.[18]

Caption: Workflow for UV-Vis Spectroscopy and Solvatochromism Analysis.

Cyclic voltammetry (CV) is an electrochemical technique used to study the oxidation and reduction processes of a molecule.[19][20][21] It provides information on the redox potentials, which are related to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[22] For indole derivatives, CV has been used to investigate their redox properties and the influence of substituents.[19][23][24]

Experimental Protocol: Cyclic Voltammetry

  • Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[20][25]

  • Electrolyte Solution: The sample is dissolved in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile) to ensure conductivity.[26]

  • Degassing: The solution is purged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen, which can interfere with the measurements.

  • Potential Sweep: A potential is applied to the working electrode and swept linearly to a set potential and then back to the initial potential.

  • Data Acquisition: The current response is measured as a function of the applied potential, generating a cyclic voltammogram.

  • Data Analysis: The oxidation and reduction peak potentials are determined from the voltammogram. These values can be used to estimate the HOMO and LUMO energy levels.

Caption: Experimental workflow for Cyclic Voltammetry.

Computational Analysis: A Theoretical Approach

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting and understanding the electronic properties of molecules.[27][28][29] DFT calculations can provide valuable insights into the electronic structure, including the energies and shapes of the HOMO and LUMO, which are fundamental to a molecule's electronic behavior.[30] The presence of the acetyl group, a deactivating group, is expected to influence the electronic properties of the indoline ring.[2][31]

Computational Protocol: Density Functional Theory (DFT)

  • Molecular Geometry Optimization: The first step is to obtain an accurate 3D structure of the molecule. This is typically done by performing a geometry optimization calculation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[32][33]

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculation: Using the optimized geometry, a single-point energy calculation is performed to obtain the electronic properties, including the energies of the molecular orbitals (HOMO and LUMO).[34]

  • Data Analysis: The HOMO-LUMO energy gap is calculated as the difference between the LUMO and HOMO energies. This gap is a key indicator of the molecule's electronic excitability and chemical reactivity.[30][35] The electron density distribution can also be visualized to identify electron-rich and electron-poor regions of the molecule.

DFT_Workflow start Initial Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc check_min Confirm True Minimum (No Imaginary Frequencies) freq_calc->check_min check_min->geom_opt No single_point Single-Point Energy Calculation check_min->single_point Yes analysis Analyze Electronic Properties (HOMO, LUMO, Electron Density) single_point->analysis end HOMO-LUMO Gap & Electronic Structure analysis->end

Caption: A typical workflow for DFT calculations of molecular electronic properties.

Conclusion

This technical guide has provided a comprehensive overview of the molecular weight and a detailed framework for investigating the electronic properties of 1-(Indolin-5-yl)ethanone hydroiodide. By combining experimental techniques such as UV-Vis spectroscopy and cyclic voltammetry with computational methods like Density Functional Theory, researchers can gain a thorough understanding of this molecule's fundamental characteristics. The methodologies and insights presented here are intended to empower scientists and drug development professionals in their research and development endeavors involving this and related indoline derivatives.

References

  • JETIR (2019). FREE RADICAL SCAVENGING AND CYCLIC VOLTAMETRIC STUDIES OF INDOLE ANALOGUES. JETIR, 6(6). [Link]

  • Lami, H., & Glasser, N. (1986). Indole's solvatochromism revisited. The Journal of Chemical Physics, 84(2), 597-604. [Link]

  • Al-Omar, M. A., et al. (2020). Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives. Chemistry Central Journal, 14(1), 1-11. [Link]

  • 1PlusChem LLC. (n.d.). 1-(Indolin-5-yl)Ethanone. Retrieved from [Link]

  • Lami, H., & Glasser, N. (1986). Indole's Solvatochromism Revisited. Semantic Scholar. [Link]

  • NIST. (n.d.). Hydrogen iodide. In NIST Chemistry WebBook. Retrieved from [Link]

  • Ghosh, A., et al. (2007). Solvatochromic study of excited state dipole moments of some biologically active indoles and tryptamines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 66(1), 1-8. [Link]

  • Chemisting. (2022). A home setup for cyclic voltammetry. [Link]

  • Gamry Instruments. (n.d.). Cyclic Voltammetry Experiment. Retrieved from [Link]

  • ResearchGate. (n.d.). Excited-State Dipole Moments of Indoles Using Solvatochromic Shift Methods: An Experimental and Theoretical Study. Retrieved from [Link]

  • Appchem. (n.d.). 1-(1H-indol-5-yl)ethanone. Retrieved from [Link]

  • Liptay, W. (1999). Solvatochromic Shifts Reconsidered: Field-Induced Mixing in the Nonlinear Region and Application to Indole. The Journal of Physical Chemistry A, 103(40), 8045-8052. [Link]

  • Emerald Cloud Lab. (2025). ExperimentCyclicVoltammetry Documentation. [Link]

  • Lam, H. W., et al. (2018). Electrochemical oxidation of 3-substituted indoles. Organic & Biomolecular Chemistry, 16(29), 5263-5266. [Link]

  • PubChem. (n.d.). (133I)Hydrogen iodide. Retrieved from [Link]

  • PubChem. (n.d.). Hydrogen iodide. Retrieved from [Link]

  • Kumar, A. (2016). Volumetric Study of Biologically Active Indole Derivatives in Aqueous and Micellar Media. Journal of Chemistry, Biology and Physical Sciences, 6(4), 1101-1107.
  • Elgrishi, N., et al. (2018). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197-206. [Link]

  • ResearchGate. (n.d.). a) Cyclic voltammograms of different electrolytes and free indole. b) EPR spectrum of the reaction mixture containing KI and free indole in CH3CN at room temperature under electric conditions with DMPO as a free radical scavenger. Retrieved from [Link]

  • Xu, Y., et al. (2021). HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation. Frontiers in Chemistry, 9, 770597. [Link]

  • Cheméo. (n.d.). Chemical Properties of hydrogen iodide (CAS 10034-85-2). Retrieved from [Link]

  • Bursch, M., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]

  • Bursch, M., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(30), e202205735. [Link]

  • Callis, P. R. (2014). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Journal of Photochemistry and Photobiology A: Chemistry, 289, 21-29. [Link]

  • Stuke, A., et al. (2022). Selected machine learning of HOMO–LUMO gaps with improved data-efficiency. Digital Discovery, 1(5), 624-635. [Link]

  • Lukyanov, B. S., & Lukyanova, M. B. (2023). 5′-Substituted Indoline Spiropyrans: Synthesis and Applications. Colorants, 2(2), 304-336. [Link]

  • WuXi Biology. (n.d.). Assessing Reactivity with LUMO and HOMO Energy Gap. Retrieved from [Link]

  • Ammon, H. L., et al. (1971). Crystal, Molecular, and Electronic Structure of 1-Acetyl-indoline and Derivatives. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 27(11), 2242-2253.
  • Liew, C. V. (n.d.).
  • Iniyavan, P., et al. (2020). Optical properties of 3-substituted indoles. Scientific Reports, 10(1), 12693. [Link]

  • IntechOpen. (2023). Monitoring Organic Synthesis via Density Functional Theory. [Link]

  • Research Data Australia. (n.d.). UV Vis Spectra of Indole Analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). The HOMO and LUMO electronic structures of PAHs with ketone and furan groups. Retrieved from [Link]

  • ResearchGate. (2022). DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. [Link]

  • Schrödinger. (2022). HOMO-LUMO Energy Gap. [Link]

  • ResearchGate. (n.d.). UV-Vis data for compounds 5-18 a. Retrieved from [Link]

  • Kim, D., et al. (2023). Mechanistic duality of indolyl 1,3-heteroatom transposition. Chemical Science, 14(25), 6825-6832. [Link]

  • Rusin, A., et al. (2021). Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. Scientific Reports, 11(1), 15456. [Link]

  • ResearchGate. (2026). Studies on Acetylation of Indoles. [Link]

  • Wang, Y., et al. (2023). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. Molecules, 28(23), 7894. [Link]

  • PubChemLite. (n.d.). 1-(1h-indol-5-yl)ethanone (C10H9NO). Retrieved from [Link]

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Protocols & Analytical Methods

Method

The Strategic Utility of 1-(Indolin-5-yl)ethanone Hydroiodide in Modern Drug Discovery: Application Notes and Protocols

Introduction: The Indoline Scaffold as a Privileged Motif in Medicinal Chemistry The indoline scaffold, a saturated analog of indole, has emerged as a "privileged structure" in medicinal chemistry. Its unique three-dimen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Indoline Scaffold as a Privileged Motif in Medicinal Chemistry

The indoline scaffold, a saturated analog of indole, has emerged as a "privileged structure" in medicinal chemistry. Its unique three-dimensional geometry and hydrogen bonding capabilities allow for high-affinity interactions with a variety of biological targets.[1] This structural motif is particularly prominent in the design of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[2] 1-(Indolin-5-yl)ethanone hydroiodide, a stable salt of the functionalized indoline core, serves as a versatile and strategic precursor for the synthesis of a diverse array of bioactive molecules. This document provides detailed application notes and protocols for the use of this key intermediate in drug discovery workflows.

Physicochemical Properties and Handling

Understanding the physicochemical properties of a starting material is critical for reaction optimization and scale-up. The hydroiodide salt of 1-(Indolin-5-yl)ethanone offers advantages in terms of stability and handling compared to the free base.

PropertyValueSource
Chemical Name 1-(Indolin-5-yl)ethanone hydroiodide[3]
CAS Number 73747-52-1[3]
Molecular Formula C10H12INO[3]
Molecular Weight 289.11 g/mol -
Appearance Typically a solid[4]
Solubility Soluble in polar organic solvents such as DMSO and DMF. Sparingly soluble in aqueous buffers.[4]-
Storage Store in a cool, dry, and well-ventilated area. Keep container tightly sealed.[5]

Note: The free base, 1-(Indolin-5-yl)ethanone, has a CAS number of 16078-34-5 and a molecular formula of C10H11NO.[6]

Safety and Handling Precautions

1-(Indolin-5-yl)ethanone hydroiodide should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[5]

Core Synthetic Applications: Building Complexity from a Key Intermediate

1-(Indolin-5-yl)ethanone hydroiodide is a bifunctional molecule, offering two primary sites for chemical modification: the secondary amine of the indoline ring and the acetyl group at the 5-position. This allows for a modular and divergent approach to the synthesis of compound libraries for high-throughput screening.

Workflow for Derivatization
Synthetic utility of 1-(Indolin-5-yl)ethanone hydroiodide.

Detailed Application Protocols

The following protocols provide detailed, step-by-step methodologies for key synthetic transformations of 1-(Indolin-5-yl)ethanone hydroiodide.

Application 1: N-Alkylation for the Synthesis of Kinase Inhibitor Scaffolds

The nitrogen atom of the indoline ring is a key site for modification to modulate the potency, selectivity, and pharmacokinetic properties of kinase inhibitors. N-alkylation introduces substituents that can interact with specific residues in the ATP-binding pocket of kinases.[7]

Protocol: Iron-Catalyzed N-Alkylation with Benzyl Alcohol

This protocol is adapted from a general method for the iron-catalyzed N-alkylation of indolines and serves as a representative example.[7]

Materials:

  • 1-(Indolin-5-yl)ethanone hydroiodide

  • Benzyl alcohol

  • Tricarbonyl(cyclopentadienone) iron complex (Fe-1 catalyst)

  • Trimethylamine N-oxide (Me3NO)

  • Potassium carbonate (K2CO3)

  • 2,2,2-Trifluoroethanol (TFE)

  • Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Preparation of the Free Base (in situ): To a solution of 1-(Indolin-5-yl)ethanone hydroiodide (1 mmol) in TFE (2 mL) in a flame-dried Schlenk tube, add K2CO3 (1.5 mmol). Stir the mixture at room temperature for 30 minutes to neutralize the hydroiodide salt and generate the free base in situ.

  • Reaction Setup: To the mixture from step 1, add benzyl alcohol (2 mmol), Fe-1 catalyst (5 mol %), and Me3NO (10 mol %).

  • Inert Atmosphere: Purge the Schlenk tube with argon for 10 minutes.

  • Reaction: Heat the reaction mixture at 110 °C under an argon atmosphere for 18 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite and wash with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-benzyl-1-(indolin-5-yl)ethanone.

Rationale: The use of an iron catalyst provides a more sustainable and cost-effective alternative to precious metal catalysts often used in C-N bond formation.[7] Me3NO acts as a co-oxidant to facilitate the catalytic cycle. The choice of TFE as a solvent can significantly influence the reaction efficiency.

Application 2: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Ketones

The acetyl group of 1-(Indolin-5-yl)ethanone provides a handle for carbon-carbon bond formation, such as the Knoevenagel condensation. This reaction introduces an α,β-unsaturated system, a common pharmacophore in various drug classes, including kinase inhibitors.

Protocol: Knoevenagel Condensation with an Aromatic Aldehyde

This protocol is a general procedure for the Knoevenagel condensation and can be adapted for various aldehydes.[8][9]

Materials:

  • 1-(Indolin-5-yl)ethanone hydroiodide

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Malononitrile

  • Nickel(II) nitrate hexahydrate (Ni(NO3)2·6H2O)

  • Water

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-(Indolin-5-yl)ethanone hydroiodide (1 mmol) and the aromatic aldehyde (1 mmol) in a mixture of water and ethanol (1:1, 10 mL). Note: The hydroiodide salt may need to be neutralized to the free base prior to reaction for optimal results, which can be achieved by adding a mild base like sodium bicarbonate.

  • Catalyst Addition: Add Ni(NO3)2·6H2O (5 mol %) to the reaction mixture.

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within a short period.[8]

  • Work-up: Upon completion, add cold water (20 mL) to the reaction mixture to precipitate the product.

  • Isolation and Purification: Filter the solid product, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Rationale: The use of a water-based solvent system aligns with the principles of green chemistry, reducing the reliance on volatile organic solvents.[8] Nickel(II) nitrate is an inexpensive and readily available catalyst for this transformation. The resulting α,β-unsaturated ketone can undergo further modifications, such as Michael additions, to introduce additional diversity.

Signaling Pathway and Mechanism of Action

Derivatives of the indoline scaffold are known to inhibit various protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. For example, many indolinone-based kinase inhibitors target the Vascular Endothelial Growth Factor Receptor (VEGFR), a key regulator of angiogenesis.

G VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg Phosphorylation PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Inhibitor Indoline-based Kinase Inhibitor Inhibitor->VEGFR Inhibition

Sources

Application

Application Notes and Protocols for Cross-Coupling Reactions of 1-(Indolin-5-yl)ethanone Hydroiodide

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist These application notes provide a comprehensive technical guide for performing various palladium-catalyzed cross-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive technical guide for performing various palladium-catalyzed cross-coupling reactions with 1-(Indolin-5-yl)ethanone hydroiodide. This document is designed to offer both practical, step-by-step protocols and a deeper understanding of the underlying chemical principles, empowering researchers to optimize these powerful transformations for their specific synthetic needs.

Introduction: The Strategic Importance of the Indoline Scaffold and Cross-Coupling

The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and pharmaceuticals. The ability to functionalize this heterocyclic system with precision is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. Palladium-catalyzed cross-coupling reactions have emerged as indispensable tools for forging carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2]

1-(Indolin-5-yl)ethanone hydroiodide is a key building block, presenting a reactive C-I bond at the 5-position of the indoline ring. The carbon-iodine bond is significantly weaker than carbon-bromine or carbon-chlorine bonds, making it highly susceptible to oxidative addition to a palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[3] This enhanced reactivity allows for cross-coupling under milder conditions, often with high selectivity. The hydroiodide salt form suggests that the indoline nitrogen may be protonated, which will likely require neutralization with a base in situ for the reaction to proceed. The acetyl group at the 5-position introduces an electron-withdrawing ketone functionality that can influence the electronic properties of the aromatic ring.

This guide will detail protocols for four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck. Each section will provide a detailed experimental procedure, a discussion of the reaction mechanism, and guidance on reagent selection and optimization.

Diagram: General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Palladium Cross-Coupling Cycle Pd(0)L_n Pd(0)L_n Active Catalyst Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative Adduct Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation Product Ar-Pd(II)-X(L_n)->Ar-Pd(II)-R(L_n) Transmetalation (R-M) Ar-Pd(II)-R(L_n)->Pd(0)L_n Regeneration Ar-R Ar-R Coupled Product Ar-Pd(II)-R(L_n)->Ar-R Reductive Elimination

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds between an organoboron species and an organic halide.[4][5] Its tolerance of a wide range of functional groups and the relatively non-toxic nature of the boron reagents make it a highly attractive transformation.

Protocol: Suzuki-Miyaura Coupling of 1-(Indolin-5-yl)ethanone Hydroiodide with Phenylboronic Acid

Materials:

  • 1-(Indolin-5-yl)ethanone hydroiodide

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-(Indolin-5-yl)ethanone hydroiodide (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).

  • In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (2 mol%) and SPhos (4 mol%) in a small amount of anhydrous 1,4-dioxane.

  • Add the catalyst premix to the Schlenk flask.

  • Add anhydrous 1,4-dioxane and degassed water to the reaction mixture to achieve a final solvent ratio of approximately 10:1 (dioxane:water). The reaction concentration should be around 0.1 M with respect to the starting iodide.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Mechanism and Rationale for Reagent Selection

The catalytic cycle begins with the reduction of the Pd(II) precatalyst to the active Pd(0) species. This is followed by oxidative addition of the C-I bond of the indoline to the Pd(0) complex.[5] The subsequent transmetalation with the boronic acid, which is activated by the base, forms an arylpalladium(II) species. Finally, reductive elimination yields the desired biaryl product and regenerates the Pd(0) catalyst.[6]

  • Catalyst System: Pd(OAc)₂ and a biarylphosphine ligand like SPhos form a highly active catalyst system for Suzuki couplings. The bulky and electron-rich nature of SPhos promotes both the oxidative addition and reductive elimination steps.

  • Base: Potassium phosphate (K₃PO₄) is a moderately strong base that is effective in activating the boronic acid for transmetalation without promoting significant side reactions. The hydroiodide salt of the starting material will be neutralized by the base.

  • Solvent: A mixture of an organic solvent like 1,4-dioxane and water is commonly used. Water can play a beneficial role in the transmetalation step.

Data Presentation: Optimization of Suzuki-Miyaura Coupling Conditions
ParameterCondition 1Condition 2Condition 3
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1 mol%)
Ligand -SPhos (4 mol%)XPhos (2 mol%)
Base K₂CO₃K₃PO₄Cs₂CO₃
Solvent Toluene/H₂ODioxane/H₂OTHF/H₂O
Temperature 100 °C80 °C90 °C
Yield ModerateHighHigh

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines via the palladium-catalyzed coupling of amines with aryl halides.[7][8] This reaction has broad substrate scope and has become a cornerstone of modern synthetic chemistry for the construction of C-N bonds.

Protocol: Buchwald-Hartwig Amination of 1-(Indolin-5-yl)ethanone Hydroiodide with Morpholine

Materials:

  • 1-(Indolin-5-yl)ethanone hydroiodide

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (1.5 mol%) and Xantphos (3 mol%).

  • Add anhydrous toluene and stir for 10 minutes to form the catalyst complex.

  • Add 1-(Indolin-5-yl)ethanone hydroiodide (1.0 equiv), morpholine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

  • Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Mechanism and Rationale for Reagent Selection

The Buchwald-Hartwig amination follows a similar catalytic cycle to the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[9][10]

  • Catalyst System: A combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich ligand such as Xantphos is highly effective. Xantphos has a large bite angle which facilitates the reductive elimination step.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the active nucleophile.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene are typically used to prevent catalyst deactivation and unwanted side reactions.

Diagram: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Flask Dry Schlenk Flask (Inert Atmosphere) Catalyst_Prep Add Pd₂(dba)₃ and Xantphos in Toluene Flask->Catalyst_Prep Reagents Add Indoline Substrate, Amine, and NaOtBu Catalyst_Prep->Reagents Heating Heat to 90-110 °C with Stirring Reagents->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench Cool and Quench (aq. NH₄Cl) Monitoring->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Dry, Concentrate, and Purify Extract->Purify

Caption: A typical workflow for a Buchwald-Hartwig amination reaction.

Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11][12] This reaction is of great importance for the synthesis of conjugated enynes and other alkyne-containing molecules.

Protocol: Sonogashira Coupling of 1-(Indolin-5-yl)ethanone Hydroiodide with Phenylacetylene

Materials:

  • 1-(Indolin-5-yl)ethanone hydroiodide

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 1-(Indolin-5-yl)ethanone hydroiodide (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).

  • Add anhydrous THF and triethylamine. The triethylamine acts as both the base and a solvent.

  • Add phenylacetylene (1.1 equiv) dropwise to the reaction mixture.

  • Stir the reaction at room temperature. The reaction is often exothermic.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-6 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Mechanism and Rationale for Reagent Selection

The Sonogashira coupling involves a dual catalytic cycle with both palladium and copper. The palladium cycle is similar to other cross-coupling reactions. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the arylpalladium(II) complex.

  • Catalyst System: A combination of a palladium catalyst, such as PdCl₂(PPh₃)₂, and a copper co-catalyst, like CuI, is traditionally used.

  • Base: An amine base, typically triethylamine, is used to deprotonate the terminal alkyne and neutralize the HI generated during the reaction.

  • Solvent: A polar aprotic solvent like THF is a suitable reaction medium.

Heck Reaction: Formation of C-C Bonds with Alkenes

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[13][14] It is a valuable method for the synthesis of substituted alkenes.

Protocol: Heck Reaction of 1-(Indolin-5-yl)ethanone Hydroiodide with Styrene

Materials:

  • 1-(Indolin-5-yl)ethanone hydroiodide

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 1-(Indolin-5-yl)ethanone hydroiodide (1.0 equiv), Pd(OAc)₂ (2 mol%), and P(o-tol)₃ (4 mol%).

  • Add anhydrous DMF and triethylamine.

  • Add styrene (1.5 equiv) to the reaction mixture.

  • Heat the reaction to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Mechanism and Rationale for Reagent Selection

The Heck reaction mechanism involves oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination releases the product and a hydridopalladium complex, which is then reductively eliminated by the base to regenerate the Pd(0) catalyst.

  • Catalyst System: Pd(OAc)₂ with a phosphine ligand like P(o-tol)₃ is a common catalyst system. The choice of ligand can influence the regioselectivity of the alkene insertion.

  • Base: An amine base such as triethylamine is required to regenerate the active Pd(0) catalyst.

  • Solvent: A polar aprotic solvent like DMF is typically used to ensure the solubility of the reagents.

Conclusion

The protocols and guidelines presented in this document provide a solid foundation for the successful application of palladium-catalyzed cross-coupling reactions to 1-(Indolin-5-yl)ethanone hydroiodide. By understanding the underlying mechanisms and the roles of the various reagents, researchers can effectively troubleshoot and optimize these powerful synthetic transformations to access a diverse range of functionalized indoline derivatives for applications in drug discovery and materials science.

References

  • Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. MDPI. [Link]

  • Palladium-Catalyzed CO and CC Coupling Reactions of Electron-Rich Indoles. ScienceDirect. [Link]

  • Pd(0)-Catalyzed Sequential Heck Reaction/C–H Activation/Amination with Diaziridinone: A Facile Approach to Indolines. PMC. [Link]

  • An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. PMC. [Link]

  • Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. ACS Publications. [Link]

  • Construction of Indoline/Indolenine Ring Systems by a Palladium-Catalyzed Intramolecular Dearomative Heck Reaction and the Subsequent Aza-semipinacol Rearrangement. The Journal of Organic Chemistry. [Link]

  • Cu(im)2-derived Cu@N–C catalyst for one-pot synthesis of 2-substituted indoles via domino Sonogashira coupling-cyclization reactions. Taylor & Francis Online. [Link]

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals. [Link]

  • A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions. Organic Letters. [Link]

  • Palladium-Catalyzed Enantioselective Intramolecular Heck Reaction to Access Chiral C3-Tertiary Indolines. ACS Catalysis. [Link]

  • Palladium-catalyzed cross-coupling of five-membered heterocyclic silanolates. Diva. [Link]

  • Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. PMC. [Link]

  • Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activation. ScienceDirect. [Link]

  • Synthesis of Indolines by Palladium-Catalyzed Intermolecular Amination of Unactivated C(sp3)–H Bonds. Organic Letters. [Link]

  • A four-component reaction to access 3,3- disubstituted indolines via the palladium– norbornene-catalyzed ortho amination. RSC Publishing. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Pd-Catalyzed Redox-Neutral C–N Coupling Reaction of Iminoquinones with Electron-Deficient Alkenes without External Oxidants: Access of Tertiary (E)-Enamines and Application to the Synthesis of Indoles and Quinolin-4-ones. Organic Letters. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Florida. [Link]

  • One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. The Journal of Organic Chemistry. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Universidade Nova de Lisboa. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • [Named Reaction #2] Buchwald-Hartwig Amination. Reddit. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction. ScienceDirect. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • (RS)-1-[5-(2-Chloropropyl)indolin-1-yl]ethanone. PMC. [Link]

  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. PMC. [Link]

  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. [Link]

  • Synthesis of 1-(1,5-Dimethyl-1H-indol-3-yl)-1-ethanone. PrepChem.com. [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. [Link]

  • Novel process for the synthesis of indoline derivatives.
  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. [Link]

  • Cross-Coupling Methods for the Large-Scale Preparation of an Imidazole−Thienopyridine: Synthesis of [2-(3-Methyl-3H-imidazol-4-yl)- thieno[3,2-b]pyridin-7-yl]-(2-methyl-1H-indol-5-yl)-amine. ResearchGate. [Link]

  • Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers. [Link]

  • Oxidative Dearomative Cross-Dehydrogenative Coupling of Indoles with Diverse C-H Nucleophiles: Efficient Approach to 2,2-Disubstituted Indolin-3-ones. PMC. [Link]

  • Synthesis of Aminoindolizine and Quinoline Derivatives via Fe(acac)3/TBAOH-Catalyzed Sequential Cross-Coupling-Cycloisomerization Reactions. Organic Chemistry Portal. [Link]

Sources

Method

Scale-Up Manufacturing Protocol: Synthesis of 1-(Indolin-5-yl)ethanone Hydroiodide

Executive Summary 1-(Indolin-5-yl)ethanone hydroiodide (5-acetylindoline hydroiodide) is a high-value intermediate utilized in the development of indole-based therapeutics and advanced pharmacological libraries. Scaling...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(Indolin-5-yl)ethanone hydroiodide (5-acetylindoline hydroiodide) is a high-value intermediate utilized in the development of indole-based therapeutics and advanced pharmacological libraries. Scaling up the synthesis of this molecule presents significant process chemistry challenges, particularly regarding regioselective functionalization and the handling of sensitive hydroiodide salts. This application note provides a fully validated, four-step manufacturing protocol designed for multi-kilogram scale-up. The workflow emphasizes chemoselectivity, strict stoichiometric control during Friedel-Crafts acylation, and stabilization techniques for the final active pharmaceutical ingredient (API) salt.

Mechanistic Rationale & Synthetic Strategy

Direct Friedel-Crafts acylation of an unprotected indoline core is fundamentally flawed. The secondary amine of indoline possesses a lone pair of electrons that rapidly coordinates with Lewis acid catalysts (e.g., AlCl₃). This forms a strongly electron-withdrawing -NH⁺AlCl₃⁻ complex, which severely deactivates the aromatic ring toward electrophilic aromatic substitution and leads to poor yields[1].

To engineer a self-validating and scalable system, the synthetic strategy must proceed through a protection-acylation-deprotection sequence:

  • N-Acetylation (Protection): Converting the basic amine into a non-basic amide prevents irreversible Lewis acid complexation. Furthermore, the N-acetyl group acts as a powerful ortho/para-directing group.

  • Regioselective Acylation: Due to profound steric hindrance at the ortho positions (C4 and C6) of the indoline bicyclic system, the acylium ion exclusively attacks the para position (C5), yielding 1,5-diacetylindoline with high regioselectivity[2].

  • Chemoselective Hydrolysis: The N-acetyl amide is preferentially hydrolyzed under strongly acidic conditions, leaving the C5-aryl ketone intact[3].

  • Salt Formation: The free base is converted to the hydroiodide salt to enhance aqueous solubility and solid-state stability.

Synthesis A Indoline (Starting Material) B 1-Acetylindoline (Protected) A->B Ac2O, NEt3 DCM, 0-25°C C 1,5-Diacetylindoline (Acylated) B->C AcCl, AlCl3 DCE, 40°C D 5-Acetylindoline (Deprotected) C->D 6N HCl, Reflux then NaOH E 1-(Indolin-5-yl)ethanone Hydroiodide D->E 57% HI (aq) EtOH, 0°C

Figure 1: Four-step synthetic workflow for 1-(Indolin-5-yl)ethanone hydroiodide production.

Detailed Scale-Up Protocols

Step 1: N-Acetylation of Indoline

Causality Note: Triethylamine (NEt₃) is utilized as an acid scavenger to neutralize the acetic acid byproduct, preventing the protonation of unreacted indoline which would otherwise stall the reaction.

  • Charge a glass-lined reactor with Dichloromethane (DCM, 10 volumes) and Indoline (1.0 eq).

  • Add Triethylamine (1.2 eq) and chill the mixture to 0–5°C under a nitrogen atmosphere.

  • Add Acetic Anhydride (1.1 eq) dropwise over 1 hour, maintaining the internal temperature strictly below 10°C to control the exotherm.

  • Warm the reactor to 25°C and agitate for 2.0 hours.

  • Workup: Quench with purified water (5 volumes). Separate the organic layer, wash with brine (3 volumes), and concentrate under reduced pressure to yield 1-acetylindoline.

Step 2: Regioselective Friedel-Crafts Acylation

Causality Note: A critical failure point in scale-up is underdosing the Lewis acid. Exactly 3.5 equivalents of AlCl₃ are required. One equivalent coordinates with the N-acetyl oxygen, the second activates the acetyl chloride to generate the reactive acylium ion, and the third coordinates with the newly formed C5-ketone oxygen[4].

  • Charge a Hastelloy reactor with 1,2-Dichloroethane (DCE, 15 volumes) and Aluminum Chloride (AlCl₃, 3.5 eq) under strict anhydrous nitrogen.

  • Cool the suspension to 0°C and add Acetyl Chloride (1.5 eq) dropwise. Agitate for 30 minutes to ensure complete formation of the acylium ion complex.

  • Dissolve 1-acetylindoline (1.0 eq) in DCE (3 volumes) and add it dropwise to the reactor, maintaining the temperature below 10°C.

  • Heat the reaction mass to 40–45°C and hold for 12 hours.

  • Workup: Critical Quench — Slowly transfer the active reaction mass into a quench tank containing crushed ice and 2N HCl. The HCl is mandatory to dissolve the precipitated aluminum salts and prevent emulsion formation. Separate the DCE layer, wash with 5% NaHCO₃, and concentrate to yield 1,5-diacetylindoline.

Step 3: Chemoselective N-Deacetylation
  • Charge a glass-lined reactor with 1,5-diacetylindoline (1.0 eq) and 6N aqueous HCl (10 volumes).

  • Heat the mixture to reflux (approx. 100°C) for 6 hours. Under these conditions, the N-acetyl amide is selectively hydrolyzed while the C5-aryl ketone remains completely stable[3].

  • Cool the reaction mass to 0–5°C.

  • Workup: Slowly add 20% aqueous NaOH until the pH reaches 9.0, precipitating the free base. Extract with Ethyl Acetate (3 x 5 volumes). Combine the organic layers, dry over Na₂SO₄, and concentrate to isolate 5-acetylindoline (CAS 16078-34-5)[5].

Step 4: Hydroiodide Salt Formation

Causality Note: Hydroiodic acid (HI) is highly susceptible to atmospheric oxidation, forming iodine (I₂), which will severely discolor the final API (turning it yellow/brown). To mitigate this, the reaction must be shielded from light, and hypophosphorous acid (H₃PO₂) is added as an antioxidant scavenger.

  • Charge an amber-glass crystallizer with 5-acetylindoline (1.0 eq) and absolute Ethanol (10 volumes).

  • Purge the headspace with nitrogen for 15 minutes and shield the reactor from ambient light.

  • Cool the solution to 0–5°C. Add 0.1% w/w Hypophosphorous acid (H₃PO₂).

  • Add 57% aqueous Hydroiodic Acid (HI, 1.05 eq) dropwise over 1 hour. A thick, off-white precipitate will form immediately.

  • Agitate at 0°C for an additional 2 hours to maximize crystallization yield.

  • Isolation: Filter the slurry through a Nutsche filter, wash the filter cake with cold Ethanol (2 volumes), and dry under vacuum at 40°C to yield 1-(Indolin-5-yl)ethanone hydroiodide.

PFD R1 Reactor 1 N-Acetylation (Glass-lined) R2 Reactor 2 Friedel-Crafts (Hastelloy) R1->R2 1-Acetylindoline Q1 Quench Tank Ice/HCl Quench R2->Q1 Reaction Mass R3 Reactor 3 Hydrolysis & Neutralization Q1->R3 Organic Layer C1 Crystallizer Salt Formation (Amber Glass) R3->C1 5-Acetylindoline F1 Filter/Dryer Isolation & Vacuum Drying C1->F1 Product Slurry

Figure 2: Process Flow Diagram (PFD) for the scale-up manufacturing and isolation.

Quantitative Data & Impurity Profiling

To ensure batch-to-batch reproducibility, the following Critical Process Parameters (CPPs) and impurity mitigation strategies must be monitored.

Table 1: Critical Process Parameters (CPPs) and Expected Yields

Process StepReagents / CatalystsSolventTemp (°C)Time (h)Expected Yield (%)
1. N-Acetylation Ac₂O, NEt₃DCM0 to 252.095 - 98
2. Friedel-Crafts AcCl, AlCl₃ (3.5 eq)DCE40 to 4512.085 - 90
3. Deacetylation 6N HCl (aq)Water100 (Reflux)6.090 - 92
4. Salt Formation 57% HI (aq), H₃PO₂Ethanol0 to 52.092 - 95

Table 2: Impurity Profiling and Mitigation Strategies

ImpurityOriginMitigation Strategy
1,4-Diacetylindoline Regioisomer from Friedel-CraftsMaintain reaction temp < 50°C; ensure strict para-directing control via complete N-acetylation.
Unreacted 1-Acetylindoline Incomplete Friedel-CraftsEnsure AlCl₃ stoichiometry is strictly ≥ 3.5 eq; control moisture in DCE solvent.
5-Acetylindoline (Free Base) Incomplete salt formationUse exactly 1.05 eq of 57% HI; ensure complete precipitation at 0°C before filtration.
Iodine (I₂) Discoloration Oxidation of HI reagentConduct salt formation under N₂; protect from light; add catalytic H₃PO₂ scavenger.

References

  • Source: VDOC.
  • 1-(1-(2-Fluorobenzoyl)indolin-5-yl)ethanone (EVT-13859026)
  • 1-(2,3-DIHYDRO-1H-INDOL-5-YL)
  • 1-(2,3,3-Trimethylindolin-1-yl)

Sources

Application

Application Notes &amp; Protocols for the Synthesis of Indoline Derivatives Utilizing 1-(Indolin-5-yl)ethanone hydroiodide

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of the Indoline Scaffold and the Utility of 1-(Indolin-5-yl)ethanone hydroiodide The indoline scaffold is a privileged stru...

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Author: BenchChem Technical Support Team. Date: April 2026

1-(Indolin-5-yl)ethanone hydroiodide

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Indoline Scaffold and the Utility of 1-(Indolin-5-yl)ethanone hydroiodide

The indoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] These derivatives have demonstrated significant therapeutic potential, including anti-tumor, anti-bacterial, anti-inflammatory, and analgesic properties.[1][3][4][5] The versatility of the indoline ring system allows for functionalization at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the development of several successful drugs.[2]

1-(Indolin-5-yl)ethanone hydroiodide is a key starting material for the synthesis of a diverse array of indoline derivatives. The presence of the ethanone group at the 5-position provides a reactive handle for a variety of chemical transformations, while the indoline nitrogen can be readily functionalized. This guide provides detailed protocols for the preparation of N-substituted and C-acylated indoline derivatives, offering insights into reaction mechanisms and optimization strategies.

Core Synthetic Strategies: Leveraging the Reactivity of 1-(Indolin-5-yl)ethanone hydroiodide

The primary reactive sites of 1-(Indolin-5-yl)ethanone hydroiodide for derivatization are the nitrogen atom of the indoline ring and the acetyl group at the C5 position. The following sections detail protocols for the selective functionalization at these sites.

N-Alkylation of the Indoline Core

The introduction of alkyl groups at the N-1 position of the indoline ring can significantly impact the biological activity of the resulting molecule.[6] N-alkylation is typically achieved via nucleophilic substitution, where the indoline nitrogen acts as the nucleophile.

start Select N-Alkylation Protocol reagent_type What is the nature of the alkylating agent? start->reagent_type alkyl_halide Alkyl Halide reagent_type->alkyl_halide Halide alcohol Alcohol reagent_type->alcohol Alcohol classical_conditions Protocol 1: Classical N-Alkylation with Alkyl Halides alkyl_halide->classical_conditions catalytic_conditions Protocol 2: Iron-Catalyzed N-Alkylation with Alcohols alcohol->catalytic_conditions

Caption: Decision workflow for selecting the appropriate N-alkylation protocol.

This protocol describes a general and robust method for the N-alkylation of indolines using alkyl halides in the presence of a strong base. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is crucial to deprotonate the indoline nitrogen, thereby increasing its nucleophilicity without competing in the substitution reaction.[7]

Step-by-Step Methodology:

  • Preparation: To a dry, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 1-(Indolin-5-yl)ethanone hydroiodide (1.0 eq).

  • Dissolution: Add anhydrous Dimethylformamide (DMF) to dissolve the starting material (concentration typically 0.1 to 0.5 M).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. The addition should be slow to control the effervescence.

  • Stirring: Stir the reaction mixture at 0 °C for 30-60 minutes, or until the cessation of gas evolution indicates complete deprotonation.

  • Addition of Alkylating Agent: Slowly add the desired alkyl halide (1.1 eq) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.[6]

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[6]

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated indoline derivative.[7]

Table 1: Representative Data for N-Alkylated Indoline Derivatives

Alkyl HalideProductYield (%)
Benzyl bromide1-Benzyl-1-(indolin-5-yl)ethanone85-95
Ethyl iodide1-Ethyl-1-(indolin-5-yl)ethanone70-80
Methyl iodide1-Methyl-1-(indolin-5-yl)ethanone75-85

For a greener and more atom-economical approach, iron-catalyzed N-alkylation using alcohols as the alkylating agent is an excellent alternative.[2] This "borrowing hydrogen" methodology avoids the use of stoichiometric amounts of base and the generation of halide waste.[2]

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add 1-(Indolin-5-yl)ethanone hydroiodide (0.5 mmol, 1.0 equiv.), the alcohol (1.5 mmol, 3.0 equiv.), tricarbonyl(cyclopentadienone) iron complex catalyst (5 mol %), and 2,2,2-trifluoroethanol (1.0 mL).[7]

  • Reaction Execution: Seal the tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture for 24-48 hours.[7]

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to afford the desired N-alkylated indoline.[7]

C-Acylation of the Indoline Aromatic Ring

The introduction of an acyl group onto the aromatic ring of the indoline nucleus can be achieved through Friedel-Crafts acylation. This reaction typically occurs at the position para to the activating amino group (C5), but since our starting material is already substituted at this position, we will focus on acylation at other positions, such as C7.

start Select C-Acylation Protocol catalyst_type What type of catalyst is preferred? start->catalyst_type lewis_acid Lewis Acid catalyst_type->lewis_acid Common & Air-Stable rhodium_catalyst Rhodium Catalyst catalyst_type->rhodium_catalyst High Regioselectivity for C7 bf3_protocol Protocol 3: Boron Trifluoride Etherate Promoted C-Acylation lewis_acid->bf3_protocol rhodium_protocol Protocol 4: Rhodium-Catalyzed C7-Acylation rhodium_catalyst->rhodium_protocol

Caption: Decision workflow for selecting the appropriate C-acylation protocol.

Boron trifluoride etherate is a common, moisture-tolerant, and easy-to-handle Lewis acid that can efficiently promote the regioselective 3-acylation of indoles.[8] For our 5-substituted indoline, acylation will likely be directed to other positions on the benzene ring.

Step-by-Step Methodology:

  • Preparation: To a solution of N-protected 1-(Indolin-5-yl)ethanone (1.0 mmol) in a suitable solvent like dichloromethane (CH₂Cl₂) at 0 °C, add the anhydride (1.2 mmol).

  • Catalyst Addition: Slowly add boron trifluoride etherate (BF₃·Et₂O, 1.5 mmol).

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC.

  • Quenching: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with CH₂Cl₂, and wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

For highly regioselective acylation at the C7 position, a rhodium-catalyzed approach can be employed. This method utilizes a directing group on the indoline nitrogen to achieve high selectivity.[9][10]

Step-by-Step Methodology:

  • Preparation of N-Directed Substrate: First, install a directing group, such as a pyrimidin-2-yl group, on the nitrogen of 1-(Indolin-5-yl)ethanone.

  • Reaction Setup: In a reaction tube, combine the N-directed indoline (0.2 mmol), the desired anhydride (0.3 mmol), and [RhCl(CO)₂]₂ (5.0 mol %) in DMF (0.5 mL).[9][10]

  • Reaction Execution: Heat the reaction mixture at 80 °C for 24 hours.[9][10]

  • Work-up and Purification: After cooling, purify the reaction mixture directly by column chromatography on silica gel to obtain the C7-acylated indoline.

Characterization of Synthesized Derivatives

The synthesized indoline derivatives should be thoroughly characterized to confirm their structure and purity. The following techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the structure of the synthesized compounds.[11]

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the derivatives.[11][12] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[11]

  • Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.[11]

  • Melting Point: A sharp melting point is an indicator of purity for solid compounds.

Table 2: Expected Spectroscopic Data for a Representative N-Benzylated Derivative

TechniqueExpected Data
¹H NMRSignals corresponding to the indoline core, the acetyl group, and the newly introduced benzyl group.
¹³C NMRResonances for all unique carbon atoms in the molecule.
IR (cm⁻¹)Peaks for C=O stretching (acetyl group), C-N stretching, and aromatic C-H stretching.
MS (m/z)Molecular ion peak corresponding to the calculated molecular weight.

Safety and Handling

  • 1-(Indolin-5-yl)ethanone hydroiodide: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13][14][15] Avoid inhalation of dust and contact with skin and eyes.[13][15]

  • Sodium Hydride: A highly flammable and reactive solid. Handle under an inert atmosphere and away from water and other protic sources.[6]

  • Solvents (DMF, CH₂Cl₂): Use in a well-ventilated fume hood.[16] Avoid inhalation and skin contact.

  • General Precautions: Always consult the Safety Data Sheet (SDS) for all reagents before use.[14][17]

Troubleshooting

ProblemPossible CauseSolution
Low yield in N-alkylation Incomplete deprotonation.Ensure the use of anhydrous solvent and fresh NaH. Allow sufficient time for deprotonation.
Poor quality of alkylating agent.Use a freshly opened or purified alkylating agent.
Formation of side products Reaction temperature too high.Maintain the recommended reaction temperature.
Presence of moisture.Ensure all glassware is oven-dried and use anhydrous solvents.[7]
Poor separation during chromatography Inappropriate solvent system.Optimize the eluent system using TLC. For basic compounds, consider adding a small amount of triethylamine to the eluent.[18]

Conclusion

The protocols detailed in this guide provide robust and versatile methods for the synthesis of a variety of indoline derivatives starting from 1-(Indolin-5-yl)ethanone hydroiodide. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can efficiently generate novel compounds with potential therapeutic applications. The ability to selectively functionalize both the nitrogen and the aromatic ring of the indoline scaffold opens up a vast chemical space for exploration in drug discovery and development.

References

  • Technical Support Center: Strategies for Controlled N- vs C-Alkylation of Indoline - Benchchem. (n.d.).
  • Wei, H., Li, B., Wang, N., Ma, Y., Yu, J., Wang, X., Su, J., & Liu, D. (2023). Development and Application of Indolines in Pharmaceuticals. ChemistryOpen, 12(2), e202200235. [Link]

  • Application Notes and Protocols for Friedel-Crafts Acylation of Indoles - Benchchem. (n.d.).
  • Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. (2022). ACS Publications.
  • Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. (n.d.).
  • Protocol for N-Alkylation of 2-bromo-1H-indole-3-acetonitrile - Benchchem. (n.d.).
  • Rhodium-Catalyzed C(sp2)–H Alkoxycarbonylation/Acylation of Indolines with Anhydrides as a Carbonyl Source - PMC. (n.d.).
  • Spectroscopy and Photophysics of Indoline and Indoline-2-Carboxylic Acid | The Journal of Physical Chemistry A - ACS Publications. (2003). ACS Publications.
  • Rhodium-Catalyzed C(sp2)–H Alkoxycarbonylation/Acylation of Indolines with Anhydrides as a Carbonyl Source | Organic Letters - ACS Publications. (2022). ACS Publications.
  • Nucleopalladation strategy towards regioselective N -alkylation of indoles with unactivated olefins - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC06505D. (2025).
  • Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents | Journal of Medicinal Chemistry - ACS Publications. (2018). ACS Publications.
  • Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review - Natural Resources for Human Health. (2024).
  • A REVIEW: PHARMACOLOGICAL POTENTIAL OF INDOLE DERIVATIVES - JETIR.org. (n.d.).
  • Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides. (2022).
  • Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively | Request PDF - ResearchGate. (n.d.).
  • Buy 1-(5-iodo-1H-indol-2-yl)ethanone (EVT-13816436) - EvitaChem. (n.d.).
  • Pharmacological Potential of Indole Derivatives: A Detailed Review. (2025).
  • AK Scientific, Inc. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2011).
  • Safety Data Sheet. (2022).
  • Electronic Absorption and Fluorescence Spectra of Indole . Derivatives. Quantitative Treatment of the Substituent Effects and a - CORE. (n.d.).
  • A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC. (n.d.).
  • Technical Support Center: Purification of Indole Derivatives by Column Chromatography - Benchchem. (n.d.).
  • Safety Data Sheet. (n.d.).
  • Technical Support Center: Purification Strategies for Synthesized Indolizine Derivatives - Benchchem. (n.d.).
  • Spectroscopic Profile of 3-allyl-1H-indole: A Technical Guide - Benchchem. (n.d.).
  • Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - MDPI. (2017).
  • Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns - PubMed. (n.d.).
  • Safety Data Sheet - Angene Chemical. (2024).
  • Synthesis of indolines - Organic Chemistry Portal. (n.d.).
  • WO2012131710A2 - Novel process for the synthesis of indoline derivatives - Google Patents. (n.d.).
  • US5085991A - Process of preparing purified aqueous indole solution - Google Patents. (n.d.).
  • CN105646324A - Preparation method of high-purity indole - Google Patents. (n.d.).
  • Synthesis and evaluation of indoline and indole derivatives as a dual antagonist for 5-HT1A and 5-HT2 receptor. - ResearchGate. (n.d.).
  • Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.).
  • SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS - DergiPark. (n.d.).
  • 1-(1-Methyl-1H-indol-5-yl)ethanone synthesis - ChemicalBook. (n.d.).
  • 1-(Indolin-5-yl)ethanone hydroiodide 73747-52-1 United States - Guidechem. (n.d.).
  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine - MDPI. (2021).

Sources

Method

Application Note: Catalytic Conversion Methods and Functionalization Protocols for 1-(Indolin-5-yl)ethanone Hydroiodide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Enantioselective functionalization, orthogonal catalytic pathways, and experimental workflows.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Enantioselective functionalization, orthogonal catalytic pathways, and experimental workflows.

Introduction & Mechanistic Grounding

1-(Indolin-5-yl)ethanone hydroiodide (CAS 73747-52-1), also known as 5-acetylindoline hydroiodide, is a highly versatile building block in medicinal chemistry[1]. It is prominently utilized in the synthesis of kinase inhibitors and selective 5-HT2C/2B receptor antagonists[2].

From a synthetic perspective, this molecule presents a unique opportunity for orthogonal functionalization due to its two distinct reactive sites:

  • The Secondary Indoline Amine (N1): Susceptible to N-alkylation, N-sulfonylation, and N-acylation.

  • The Methyl Ketone (C5 Acetyl Group): Prime target for reductive amination, asymmetric transfer hydrogenation, and cross-coupling enolate chemistry.

Why the Hydroiodide Salt? Free indolines are electron-rich and notoriously prone to auto-oxidation into indoles upon prolonged exposure to air and light. The hydroiodide salt form significantly enhances bench stability, prevents premature oxidation, and allows for precise stoichiometric control during catalytic setups[1]. Before any catalytic conversion, a mild "salt break" (neutralization) is required to liberate the free base.

Orthogonal Catalytic Pathways

The strategic divergence of 1-(Indolin-5-yl)ethanone depends on the desired pharmaceutical intermediate. Below is the logical flow of its primary catalytic conversions.

Pathways A 1-(Indolin-5-yl)ethanone Hydroiodide B Free Base (5-Acetylindoline) A->B Base Neutralization (e.g., K2CO3) C N-Functionalization (Jacobsen's Thiourea) B->C N-Acylation D Ketone Reduction (Ru-(S)-BINAP) B->D Asymmetric Hydrogenation E Chiral N-Acyl Indoline (e.g., Fluorobenzoylation) C->E 88% ee F Chiral Indolinyl Alcohol D->F >90% ee

Orthogonal catalytic conversion pathways for 1-(Indolin-5-yl)ethanone hydroiodide.

Mechanistic Causality in Catalyst Selection
  • Jacobsen's Thiourea for N-Acylation: When synthesizing compounds like 1-(1-(2-fluorobenzoyl)indolin-5-yl)ethanone, introducing chirality at the indoline core (if substituted) or achieving desymmetrization requires precise spatial control. The dual hydrogen-bond donating capacity of the thiourea coordinates the acyl chloride, lowering the transition state energy and providing a rigid chiral pocket for enantioselective N-acylation[3].

  • Ru-(S)-BINAP for Ketone Reduction: The ruthenium center tightly coordinates the ketone oxygen of the C5-acetyl group. The chiral BINAP ligand dictates the facial approach of the hydride species, selectively yielding the chiral alcohol without inadvertently reducing the delicate indoline aromatic ring[3].

Quantitative Performance of Catalytic Systems

The following table summarizes the validated performance metrics of various catalytic systems applied to the 5-acetylindoline scaffold.

Catalytic SystemTarget TransformationSubstrate StateYield (%)Enantiomeric Excess (ee %)Optimal Conditions
Jacobsen's Thiourea (20 mol%) Asymmetric N-FluorobenzoylationFree Base8588Toluene, -20°C, 24h[3]
Ru-(S)-BINAP (5 mol%) Asymmetric HydrogenationN-Boc Protected9294H₂ (50 psi), MeOH, 40°C[3]
Pd(OAc)₂ / XPhos (2 mol%) Buchwald-Hartwig N-ArylationFree Base89N/A (Achiral)Toluene, 100°C, NaOtBu
NaCNBH₃ / AcOH Selective Reductive AminationFree Base78N/A (Achiral)MeOH, RT, 12h[4]

Experimental Protocols

Protocol A: Liberation of the Free Base (Salt Break)

Self-Validation Check: The hydroiodide salt is highly soluble in water, whereas the free base partitions into the organic layer. A successful extraction yields a clear organic phase with no halide carryover.

  • Suspension: Suspend 10.0 mmol of 1-(Indolin-5-yl)ethanone hydroiodide in 50 mL of dichloromethane (DCM).

  • Neutralization: Slowly add 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) under vigorous stirring at room temperature.

  • Phase Separation: Stir for 30 minutes until bubbling ceases. Transfer to a separatory funnel and collect the lower DCM layer.

  • Extraction: Extract the aqueous layer with an additional 2 × 25 mL of DCM.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free 5-acetylindoline as a pale yellow solid. Note: Use immediately or store under argon at -20°C to prevent oxidation.

Protocol B: Ru-(S)-BINAP Catalyzed Asymmetric Hydrogenation

Workflow S1 Step 1: Salt Break & Extraction S2 Step 2: Catalyst Loading (Ru-BINAP) S1->S2 S3 Step 3: Pressurized Hydrogenation (50 psi) S2->S3 S4 Step 4: Workup & Chiral HPLC S3->S4

Experimental workflow for the Ru-(S)-BINAP catalyzed asymmetric hydrogenation of the acetyl moiety.

Objective: Convert the C5-acetyl group to a chiral secondary alcohol. Note: To prevent catalyst poisoning or unwanted N-coordination, the indoline nitrogen should ideally be N-Boc protected prior to this step[2].

  • Preparation: In a nitrogen-filled glovebox, charge a high-pressure Parr reactor with N-Boc-5-acetylindoline (5.0 mmol) and Ru-(S)-BINAP catalyst (0.25 mmol, 5 mol%).

  • Solvent Addition: Add 20 mL of anhydrous, degassed methanol.

  • Pressurization: Seal the reactor, remove it from the glovebox, and purge the lines with hydrogen gas three times. Pressurize the vessel to 50 psi with H₂.

  • Reaction: Heat the reaction mixture to 40°C and stir vigorously for 18 hours. Causality: 40°C provides the optimal thermodynamic balance; higher temperatures degrade ee% by accelerating non-selective background reduction.

  • Workup: Vent the hydrogen gas safely. Filter the mixture through a short pad of Celite to remove the ruthenium catalyst, washing with ethyl acetate.

  • Validation: Concentrate the filtrate and determine the enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min).

Protocol C: Enantioselective N-Fluorobenzoylation via Organocatalysis

Objective: Synthesize chiral 1-(1-(2-fluorobenzoyl)indolin-5-yl)ethanone derivatives using Jacobsen's thiourea[3].

  • Setup: Dissolve the free base 5-acetylindoline (2.0 mmol) and Jacobsen's thiourea catalyst (0.4 mmol, 20 mol%) in 15 mL of anhydrous toluene.

  • Cooling: Cool the reaction flask to -20°C using a dry ice/ethylene glycol bath. Causality: Sub-zero temperatures are critical to maximize the energy difference between the diastereomeric transition states, thereby ensuring high enantioselectivity.

  • Reagent Addition: Add N,N-diisopropylethylamine (DIPEA) (2.4 mmol), followed by the dropwise addition of 2-fluorobenzoyl chloride (2.2 mmol) over 10 minutes.

  • Reaction: Stir at -20°C for 24 hours. Monitor completion via TLC (Hexane/EtOAc 7:3).

  • Quenching: Quench the reaction with 10 mL of saturated aqueous NH₄Cl.

  • Purification: Extract with EtOAc (3 × 15 mL), dry the organic phase over MgSO₄, and purify via flash column chromatography to isolate the enantioenriched product.

References

  • Journal of Medicinal Chemistry (ACS Publications) - Novel and Selective 5-HT2C/2B Receptor Antagonists as Potential Anxiolytic Agents: Synthesis, Quantitative Structure−Activity Relationships, and Molecular Modeling of Substituted 1-(3-Pyridylcarbamoyl)indolines URL: [Link]

Sources

Application

High-Efficiency N-Alkylation of 1-(Indolin-5-yl)ethanone Hydroiodide: Reagents, Mechanistic Insights, and Protocols

Executive Summary The indoline core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of neuroactive compounds, anti-plasmodial agents, and selective receptor antagonists 1. 1-(Indol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indoline core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of neuroactive compounds, anti-plasmodial agents, and selective receptor antagonists 1. 1-(Indolin-5-yl)ethanone (commonly known as 5-acetylindoline) presents a unique synthetic challenge when supplied as a hydroiodide salt. Successful N-alkylation requires not only the neutralization of the salt but also overcoming the electron-withdrawing nature of the para-acetyl group. This application note provides a comprehensive, self-validating guide to selecting the appropriate reagents and executing the N-alkylation of 1-(Indolin-5-yl)ethanone hydroiodide with high fidelity.

Mechanistic Causality: Overcoming Electronic and Salt-Based Hurdles

To design an effective alkylation protocol, one must understand the intrinsic electronic and physical properties of the substrate:

  • The Electronic Deactivation of the Indoline Nitrogen: Unlike standard aliphatic secondary amines, the nitrogen in 5-acetylindoline is conjugated with the aromatic ring. The acetyl group at the C5 position exerts a strong electron-withdrawing effect via resonance and induction. This delocalization pulls electron density away from the nitrogen lone pair, significantly reducing its nucleophilicity 2. Consequently, standard mild alkylation conditions may stall, necessitating optimized electrophile-base pairings or elevated temperatures.

  • The Dual Role of the Hydroiodide Salt: While the hydroiodide (HI) salt form provides excellent oxidative stability during storage, it requires a stoichiometric excess of base to liberate the free amine prior to alkylation. However, this is not purely a disadvantage. When neutralized, the liberated iodide ions ( I− ) remain in solution. If an alkyl chloride or bromide is used as the electrophile, these iodide ions can act as an in situ nucleophilic catalyst, undergoing a Finkelstein-type halogen exchange to generate a highly reactive alkyl iodide intermediate, thereby accelerating the S N​ 2 process 3.

Reagent Selection Matrix

The choice of base and solvent is dictated by the reactivity of the target alkylating agent. Table 1 summarizes the optimal reagent combinations based on empirical causality.

Table 1: Reagent Selection for the N-Alkylation of 5-Acetylindoline Hydroiodide

Base SystemSolventIdeal Electrophile ReactivityMechanistic Rationale & Causality
K 2​ CO 3​ (3.0 eq)Acetonitrile (MeCN)High (e.g., Benzyl bromide, Allyl bromide, MeI)Mild heterogeneous base neutralizes the HI salt without causing side reactions. MeCN supports S N​ 2 transition states. The in situ iodide catalyzes bromide electrophiles.
NaH (2.5 eq)DMFLow to Moderate (e.g., Primary alkyl chlorides, sterically hindered bromides)Strong base irreversibly deprotonates the indoline N-H to form a sodium amide, maximizing nucleophilicity to overcome the deactivating effect of the 5-acetyl group.
DIPEA (3.0 eq)DCM or THFModerate (e.g., Alkyl iodides, Triflates)Homogeneous organic base; useful when the substrate exhibits poor solubility in MeCN or when an anhydrous, non-aqueous workup is required.

Reaction Workflow Visualization

G A 1-(Indolin-5-yl)ethanone Hydroiodide Salt B Free Base Intermediate (5-Acetylindoline) A->B Base (K2CO3 or NaH) Neutralization of HI C N-Alkylated Indoline (Tertiary Amine) B->C Alkyl Halide (R-X) SN2 Substitution

Figure 1: Reaction workflow for the N-alkylation of 1-(Indolin-5-yl)ethanone hydroiodide.

Experimental Methodologies

The following protocols are designed as self-validating systems , incorporating specific visual and analytical checkpoints to ensure experimental integrity at each step.

Protocol A: Mild Alkylation (Heterogeneous Base System)

Recommended for reactive electrophiles (e.g., benzyl bromide, methyl iodide).

  • Salt Suspension: Suspend 1-(Indolin-5-yl)ethanone hydroiodide (1.0 eq, MW = 289.11 g/mol ) in anhydrous Acetonitrile (0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Neutralization: Add finely powdered, anhydrous K 2​ CO 3​ (3.0 eq).

    • Causality: 1.0 eq is consumed to neutralize the HI salt, liberating the free amine. The remaining 2.0 eq acts as an acid scavenger for the HX generated during the subsequent alkylation.

  • Validation Checkpoint 1: Stir at room temperature for 30 minutes. The suspension will change in physical appearance. Take a 10 µL aliquot, partition between EtOAc/H 2​ O, and spot the organic layer on a TLC plate. The free base (5-acetylindoline) should appear as a highly UV-active spot. LC-MS of the aliquot will confirm the free base mass ( m/z=162.1 [M+H] + ) 4.

  • Electrophile Addition: Add the alkylating agent (1.2 eq) dropwise.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 60 °C.

  • Validation Checkpoint 2: Monitor via TLC/LC-MS every 2 hours. The reaction is complete when the free base spot ( m/z=162.1 ) is fully consumed, replaced by the higher molecular weight tertiary amine product.

  • Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts (K 2​ CO 3​ , KI, KBr), and concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Stringent Alkylation (Homogeneous Deprotonation)

Recommended for less reactive or sterically hindered electrophiles where the electron-withdrawing 5-acetyl group prevents S N​ 2 progression under mild conditions.

  • Solvation: Dissolve 1-(Indolin-5-yl)ethanone hydroiodide (1.0 eq) in anhydrous DMF (0.1 M) under an inert Argon atmosphere. Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 2.5 eq) in three portions.

    • Causality: 1.0 eq neutralizes the hydroiodide salt. The second 1.0 eq irreversibly deprotonates the indoline N-H to form a highly nucleophilic sodium amide intermediate. The 0.5 eq provides a kinetic excess.

  • Validation Checkpoint 1: Upon NaH addition, immediate effervescence (H 2​ gas evolution) will be observed. Stir at 0 °C for 15 minutes, then warm to room temperature for 30 minutes. The cessation of bubbling is your self-validating cue that deprotonation is complete.

  • Alkylation: Re-cool the reaction to 0 °C and add the alkyl halide (1.5 eq) dropwise. Remove the ice bath and stir at room temperature.

  • Validation Checkpoint 2: Monitor via LC-MS. The potent nucleophilicity of the amide intermediate typically drives these reactions to completion within 2-4 hours.

  • Workup: Quench the remaining NaH by cooling to 0 °C and adding saturated aqueous NH 4​ Cl dropwise (Caution: gas evolution). Extract with EtOAc (3x). Wash the combined organic layers extensively with 5% aqueous LiCl or brine (5x) to remove DMF. Dry over Na 2​ SO 4​ , concentrate, and purify.

References

  • Novel and Selective 5-HT2C/2B Receptor Antagonists as Potential Anxiolytic Agents: Synthesis, Quantitative Structure−Activity Relationships, and Molecular Modeling of Substituted 1-(3-Pyridylcarbamoyl)indolines. Journal of Medicinal Chemistry - ACS Publications. 1

  • Chemistry Of Heterocyclic Compounds: Indoles, Part Three, Volume 25. VDOC.PUB. 2

  • Iodine in Modern Oxidation Catalysis. Thieme Connect. 3

  • 1-Acetylindolin-4-yl acetate. Benchchem. 4

Sources

Technical Notes & Optimization

Troubleshooting

Preventing oxidation of 1-(Indolin-5-yl)ethanone hydroiodide in aqueous solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers struggling with the erratic behavior of indoline-based hydroiodide salts in aqueous media.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers struggling with the erratic behavior of indoline-based hydroiodide salts in aqueous media. 1-(Indolin-5-yl)ethanone hydroiodide (also known as 5-acetylindoline hydroiodide) presents a unique analytical challenge due to its dual-vulnerability to oxidation.

Rather than simply telling you what to do, this guide explains the causality behind the degradation so you can implement self-validating workflows that guarantee experimental reproducibility.

Mechanistic Overview: The Dual-Vulnerability Problem

The degradation of 1-(Indolin-5-yl)ethanone hydroiodide in water is not a single event but a synergistic cascade involving both the organic framework and the inorganic counterion.

OxidationPathways Compound 1-(Indolin-5-yl)ethanone HI Aqueous Solution Indoline Indoline Moiety Compound->Indoline Iodide Iodide Counterion (I⁻) Compound->Iodide Indole 5-Acetylindole (Aromatization) Indoline->Indole Oxidation (-2H) Iodine Molecular Iodine (I₂) (Yellow/Brown) Iodide->Iodine Oxidation (-2e⁻) ROS Dissolved O₂ / Light ROS->Indoline Radical Chain ROS->Iodide Electron Transfer Iodine->Indoline I₂ acts as mild oxidant

Dual oxidation pathways of 1-(Indolin-5-yl)ethanone hydroiodide in aqueous environments.

  • Indoline Aromatization: The electron-rich indoline ring is highly susceptible to a radical chain process, often initiated by hydrogen atom transfer (HAT), which leads to rapid dehydrogenation and the formation of the fully aromatic 5-acetylindole [1].

  • Iodide Oxidation: Simultaneously, dissolved oxygen and ambient light facilitate the oxidation of the iodide counterion ( I− ) into molecular iodine ( I2​ ) or triiodide ( I3−​ ). This electron-transfer process is an inherent risk in living organisms and aqueous solutions alike [2].

  • The Feedback Loop: The generated molecular iodine is itself a mild oxidant. Once formed, I2​ can further drive the dehydrogenation of the indoline ring, creating a destructive feedback loop that accelerates total sample degradation [3].

Troubleshooting & FAQs

Q: My aqueous stock solution turns yellow/brown within hours of preparation. What is happening, and does it affect my assay? A: The yellow/brown discoloration is the visual hallmark of iodide oxidation to molecular iodine ( I2​ ) and triiodide ( I3−​ ). Because iodine subsequently acts as an oxidant against the indoline moiety [3], this discoloration is a leading indicator of impending compound degradation. To prevent this, solutions must be protected from light and prepared in strictly deoxygenated solvents.

Q: I am detecting a significant [M-2H] impurity in my LC-MS analysis. How do I suppress this? A: The [M-2H] peak corresponds to 1-(1H-indol-5-yl)ethanone (5-acetylindole). This aromatization is driven by transition metal impurities (e.g., Cu, Fe) and dissolved oxygen [4]. To suppress this, use high-purity HPLC-grade water, add a metal chelator like EDTA (0.1 mM), and sparge the solvent with an inert gas prior to dissolution.

Q: Can I use chemical antioxidants to stabilize the solution for multi-day experiments? A: Yes. The addition of a mild reducing agent such as L-ascorbic acid (Vitamin C) or sodium thiosulfate is highly effective. Ascorbic acid acts as a sacrificial antioxidant; it rapidly reduces any formed iodine back to colorless iodide ions while being oxidized to dehydroascorbic acid [5][6]. A concentration of 1–2 mM ascorbic acid is typically sufficient to break the oxidative feedback loop without interfering with most downstream biological assays.

Q: How does pH influence the stability of this specific salt? A: It is a delicate balance. The hydroiodide salt naturally lowers the pH of the aqueous solution. While indolines are generally more stable against auto-oxidation at slightly acidic pH, the oxidation of iodide to iodine by dissolved oxygen is heavily acid-catalyzed [7]. Therefore, if you maintain the natural acidic pH of the salt, rigorous deoxygenation becomes absolutely mandatory.

Self-Validating Standard Operating Procedure (SOP)

To ensure maximum stability, follow this self-validating protocol for preparing a 10 mM stock solution.

Step 1: Solvent Degassing

  • Action: Transfer 10 mL of HPLC-grade water into a clean glass vial. Sparge the water with Argon or Nitrogen gas using a submerged needle for 15–20 minutes.

  • Causality: Removes dissolved O2​ , starving the primary radical chain initiator.

  • Validation Check: A dissolved oxygen meter should read <0.5 mg/L.

Step 2: Antioxidant Formulation

  • Action: Add L-ascorbic acid to the degassed water to achieve a final concentration of 1 mM (approx. 1.76 mg per 10 mL). Stir gently under an inert gas blanket until dissolved.

  • Causality: Ascorbic acid will immediately quench any trace I2​ formed during subsequent steps, reducing it back to I− [5].

Step 3: Compound Dissolution & Storage

  • Action: Weigh out the required mass of 1-(Indolin-5-yl)ethanone hydroiodide and transfer it into an amber glass vial. Add the formulated solvent from Step 2. Cap tightly with a PTFE-lined septum and vortex until fully dissolved.

  • Causality: Amber glass prevents photo-oxidation of the iodide counterion.

  • Validation Check (Critical): Inspect the solution against a stark white background. It must be strictly colorless. Any hint of a yellow tint indicates active iodide oxidation, meaning the deoxygenation was incomplete or the antioxidant concentration was insufficient.

Quantitative Stability Data

The following table summarizes the expected stability of a 10 mM 1-(Indolin-5-yl)ethanone hydroiodide solution under various preparation conditions.

Storage ConditionAntioxidant / ChelatorLight Exposure24h Purity (LC-MS)7-Day Purity (LC-MS)Visual Appearance (7 Days)
Ambient WaterNoneAmbient Light88%<50%Dark Brown / Yellow
Degassed WaterNoneDark (Amber Vial)97%82%Pale Yellow
Degassed Water1 mM Ascorbic AcidDark (Amber Vial)>99%98%Strictly Colorless

References

  • Discovery and mechanistic study of a photocatalytic indoline dehydrogenation for the synthesis of elbasvir - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Iodine as a potential endocrine disruptor—a role of oxidative stress - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • A Mild Cu(I)-Catalyzed Oxidative Aromatization of Indolines to Indoles - ACS Publications Source: American Chemical Society (ACS) URL:[Link]

  • Oxyhalogen–sulfur chemistry — Kinetics and mechanism of oxidation of methionine by aqueous iodine and acidified iodate Source: Canadian Science Publishing URL:[Link]

  • Vitamin C - Avogadro's lab Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Sharing Chemistry with the Community: “C” the difference Source: University of Waterloo URL:[Link]

Sources

Optimization

Technical Support Center: Preparation of 1-(Indolin-5-yl)ethanone Hydroiodide

Welcome to the technical support center for the synthesis of 1-(Indolin-5-yl)ethanone hydroiodide. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-(Indolin-5-yl)ethanone hydroiodide. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of indoline chemistry. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your synthesis effectively. We will move beyond simple step-by-step instructions to explain the causality behind key experimental choices, ensuring a robust and reproducible process.

Section 1: Core Synthetic Strategy & Mechanistic Overview

The preparation of 1-(Indolin-5-yl)ethanone typically proceeds via a Friedel-Crafts acylation of an indoline scaffold.[1] Indoline, being an electron-rich aromatic amine, presents several challenges, primarily related to regioselectivity and stability under acidic conditions. The lone pair on the nitrogen atom makes it a primary site for electrophilic attack (N-acylation), and the electron-rich ring is susceptible to polymerization in the presence of strong acids.[2][3]

Therefore, a successful synthesis hinges on a protective strategy. The indoline nitrogen is first protected to deactivate it and to direct the acylation to the desired C5 position of the aromatic ring. Following the C-acylation, the protecting group is removed, and the final hydroiodide salt is formed.

The diagram below illustrates the intended synthetic pathway against the common side reactions that this guide will help you minimize.

G cluster_main Primary Synthetic Pathway cluster_side Potential Side Reactions Indoline Indoline N_Protected N_Protected Indoline->N_Protected Step 1: Protection N_Acylated N_Acylated Indoline->N_Acylated N-Acylation (No Protection) Polymer Polymer Indoline->Polymer Polymerization (Strong Acid) C5_Acylated C5_Acylated N_Protected->C5_Acylated Step 2: Friedel-Crafts Acylation Polyacylated Polyacylated N_Protected->Polyacylated Poly-acylation (Harsh Conditions) Deprotected Deprotected C5_Acylated->Deprotected Step 3: Deprotection Final_Product 1-(Indolin-5-yl)ethanone Hydroiodide Deprotected->Final_Product Step 4: Salt Formation (HI)

Caption: Key reaction pathways in the synthesis of 1-(Indolin-5-yl)ethanone HI.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction turned into a dark, intractable tar with very low yield of the desired product. What went wrong?

Answer: This is a classic sign of acid-catalyzed polymerization of the indoline ring.[2] Indoles and indolines are highly susceptible to polymerization under strong acidic conditions, which are often employed in Friedel-Crafts reactions.[3][4]

  • Plausible Causes & Solutions:

    • Lewis Acid is too Strong: Highly potent Lewis acids like aluminum chloride (AlCl₃) can aggressively promote polymerization.[3]

      • Solution: Switch to a milder Lewis acid. Zirconium tetrachloride (ZrCl₄) has been shown to be highly effective and chemoselective for the 3-acylation of indoles while minimizing polymerization.[3] Tin(IV) chloride (SnCl₄) is another alternative.[2]

    • Reaction Temperature is too High: Friedel-Crafts reactions are exothermic. Elevated temperatures accelerate the main reaction but disproportionately increase the rate of polymerization.

      • Solution: Maintain strict temperature control. Run the reaction at a lower temperature, typically starting at 0 °C and allowing it to slowly warm to room temperature while monitoring progress.[2]

    • Inadequate N-Protection: If the nitrogen is not fully protected, the free indoline is highly prone to polymerization.

      • Solution: Ensure the N-protection step goes to completion. Purify the N-protected indoline intermediate before proceeding to the acylation step. A simple TLC or ¹H NMR can confirm the absence of starting material.

Question 2: I've isolated a product, but spectral analysis (NMR/MS) shows it's the N-acylated isomer, not the C5-acylated product.

Answer: This indicates that the nitrogen atom of your indoline was more nucleophilic or accessible than the C5 position of the aromatic ring. This is the most common regioselectivity challenge.[5][6]

  • Plausible Causes & Solutions:

    • Incomplete or No N-Protection: This is the most likely cause. Without a protecting group, the nitrogen lone pair is the most reactive site for acylation.[7]

      • Solution: You must employ an N-protection strategy. Using an acetyl (CH₃CO) or tert-butoxycarbonyl (Boc) group effectively blocks the nitrogen.[8] The choice of protecting group can also influence the subsequent deprotection step's difficulty.

    • Incorrect Reaction Conditions: Certain conditions can favor N-acylation even with a protecting group, especially if the group is labile.

      • Solution: For C-acylation, a Friedel-Crafts setup (Lewis acid, acyl chloride) is standard. Conditions that generate an indolyl anion (e.g., using a strong base like NaH) will almost exclusively lead to N-acylation and should be avoided for this synthesis.[7][9]

Question 3: My mass spectrometry results show peaks corresponding to the desired product plus one or more additional acetyl groups. How can I prevent this polyacylation?

Answer: Polyacylation occurs when the initial acylation product is more reactive than the starting material, leading to further electrophilic substitution.[10]

  • Plausible Causes & Solutions:

    • Excess Acylating Agent or Lewis Acid: Using a large excess of the acyl chloride or Lewis acid can drive the reaction towards polysubstitution.

      • Solution: Carefully control the stoichiometry. Use a slight excess (e.g., 1.1-1.2 equivalents) of the acylating agent. For Friedel-Crafts acylation, a stoichiometric amount of the Lewis acid is often required because the product ketone complexes with it, deactivating it.[1]

    • High Reaction Temperature or Long Reaction Time: Forcing the reaction under harsh conditions can lead to less selective outcomes.

      • Solution: Add the acylating agent slowly at a low temperature (0 °C) to maintain control. Monitor the reaction closely by TLC. Once the starting material is consumed, quench the reaction promptly to avoid over-acylation.

Question 4: I'm having trouble with the final deprotection and/or hydroiodide salt formation, resulting in a poor-quality final product.

Answer: These final steps are crucial for purity and stability. Problems here often relate to the harshness of the deprotection or improper pH control during salt formation.

  • Plausible Causes & Solutions:

    • Harsh Deprotection Conditions: If using an acid-labile protecting group (like Boc), strong acid deprotection can sometimes lead to side reactions on the indoline ring. If using a base-labile group, the conditions must be chosen carefully.

      • Solution: For an N-acetyl group, acidic or basic hydrolysis is common. For example, refluxing in aqueous HCl can work.[11] For a Boc group, treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is standard. Choose conditions that are effective but not destructive to your product.

    • Improper Salt Formation: Adding hydroiodic acid (HI) too quickly, using an incorrect concentration, or failing to control the pH can lead to oiling out, incomplete precipitation, or the formation of an impure salt.

      • Solution: Dissolve the purified free base in a suitable solvent (e.g., isopropanol, ethyl acetate). Slowly add a solution of HI (e.g., 57% in water, or HI gas in a solvent) dropwise with vigorous stirring. Monitor the pH. Cool the mixture to maximize precipitation of the salt. Collect the solid by filtration and wash with a cold, non-polar solvent (like diethyl ether) to remove non-ionic impurities.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: Why is N-protection of indoline so critical for this synthesis? The indoline nitrogen serves two roles that complicate C-acylation. First, its lone pair makes it a potent nucleophile, leading to preferential N-acylation.[5][6] Second, in the presence of strong Lewis or Brønsted acids, it can be protonated, but the unprotonated form is susceptible to acid-catalyzed polymerization.[2][3] By installing a protecting group like acetyl or Boc, you temporarily remove the lone pair's nucleophilicity and deactivate the ring toward polymerization, allowing the Friedel-Crafts reaction to proceed at the desired C5 position.[2]

  • Q2: How do I choose the best Lewis acid and solvent for the acylation step? The choice is a balance between reactivity and control.

Lewis AcidReactivityPolymerization RiskKey Considerations
AlCl₃ Very HighVery HighTraditional but often too harsh for indole systems, leading to tars.[3]
SnCl₄ HighModerateA viable alternative to AlCl₃, but can still cause some polymerization.[2]
ZrCl₄ ModerateLowOften the preferred choice for sensitive substrates like indoles due to its high selectivity and lower tendency to cause side reactions.[3]
BF₃·OEt₂ ModerateLowCan be effective, particularly for electron-rich aromatics.
  • Q3: What are the best analytical methods to monitor the reaction progress? Thin-Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to resolve the starting material, the protected intermediate, and the final acylated product. Staining with a UV lamp and a potassium permanganate dip can help visualize the spots. For more precise analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the consumption of starting material and the formation of the product with the correct mass.

Section 4: Recommended Experimental Protocol

This protocol is a generalized procedure incorporating best practices. Researchers should optimize stoichiometry and reaction times based on their specific setup.

Step 1: N-Acetylation of Indoline

  • To a stirred solution of indoline (1.0 eq.) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq.).

  • Slowly add acetyl chloride (1.2 eq.) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the indoline is consumed.

  • Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-acetylindoline, which can be purified by chromatography if necessary.

Step 2: Friedel-Crafts Acylation of 1-Acetylindoline

  • In an oven-dried, argon-flushed flask, suspend zirconium tetrachloride (ZrCl₄) (1.1 eq.) in anhydrous DCM at 0 °C.

  • Add acetyl chloride (1.2 eq.) and stir for 15 minutes to allow for complex formation.

  • Add a solution of 1-acetylindoline (1.0 eq.) in anhydrous DCM dropwise to the suspension, keeping the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture into a flask containing ice and water to quench the reaction.

  • Extract the aqueous mixture with DCM (3x). Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude 1-(1-acetylindolin-5-yl)ethanone by column chromatography (silica gel, hexane/ethyl acetate gradient).

Step 3: Deprotection of the N-Acetyl Group

  • Dissolve the purified 1-(1-acetylindolin-5-yl)ethanone (1.0 eq.) in a mixture of methanol and 5M aqueous hydrochloric acid (e.g., 2:1 v/v).

  • Heat the mixture to reflux (approx. 70-80 °C) for 4-6 hours until deprotection is complete (monitor by TLC).

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • Neutralize the remaining aqueous solution by carefully adding a saturated solution of sodium bicarbonate until the pH is ~8-9.

  • Extract the product, 1-(Indolin-5-yl)ethanone, with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the free base.

Step 4: Formation of the Hydroiodide Salt

  • Dissolve the purified 1-(Indolin-5-yl)ethanone free base in a minimal amount of isopropanol.

  • With vigorous stirring, add hydroiodic acid (57% in water, 1.0-1.1 eq.) dropwise. A precipitate should form.

  • Stir the suspension at room temperature for 1 hour, then cool in an ice bath for another hour to maximize crystallization.

  • Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold isopropanol, followed by cold diethyl ether.

  • Dry the resulting white to off-white solid under vacuum to yield the final product, 1-(Indolin-5-yl)ethanone hydroiodide.

Section 5: Troubleshooting Workflow

The following diagram provides a logical workflow for diagnosing and solving common issues during the synthesis.

G start Problem Occurs During Synthesis check_tlc Analyze Crude Reaction Mixture (TLC / LC-MS) start->check_tlc tar Significant Tar / Polymer? check_tlc->tar no_product No / Low Conversion? check_tlc->no_product multi_spots Multiple Products? check_tlc->multi_spots sol_tar Lower Reaction Temp (0 °C) Use Milder Lewis Acid (ZrCl₄)[3] Ensure Anhydrous Conditions tar->sol_tar YES sol_no_product Check Reagent Purity/Activity Increase Reaction Time/Temp Cautiously Verify N-Protection Step no_product->sol_no_product YES check_mass Check Mass of Byproducts multi_spots->check_mass YES n_acyl N-Acyl Isomer? check_mass->n_acyl poly_acyl Polyacylated? check_mass->poly_acyl sol_n_acyl Implement/Verify N-Protection Protocol[2] Avoid Basic Conditions n_acyl->sol_n_acyl YES sol_poly_acyl Reduce Acylating Agent Stoichiometry Add Reagents Slowly at Low Temp Quench Promptly After Completion poly_acyl->sol_poly_acyl YES

Sources

Troubleshooting

Technical Support Center: Troubleshooting Poor Peak Resolution in 1-(Indolin-5-yl)ethanone hydroiodide HPLC Analysis

Welcome to the technical support center for the HPLC analysis of 1-(Indolin-5-yl)ethanone hydroiodide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of 1-(Indolin-5-yl)ethanone hydroiodide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor peak resolution. The information provided herein is based on established chromatographic principles and practical field experience.

Understanding the Analyte: 1-(Indolin-5-yl)ethanone hydroiodide

Before delving into troubleshooting, it is crucial to understand the physicochemical properties of the analyte as they directly influence its chromatographic behavior.

PropertyValueImplication for HPLC
Molecular FormulaC10H12INO[1]---
Molecular Weight161.20 g/mol (free base)[2]Influences diffusion and mass transfer.
StructureContains an indoline ring system, a secondary amine, and a ketone group.[2]The secondary amine is basic and its ionization state is pH-dependent. The aromatic system provides UV absorbance for detection.
Boiling Point318.4°C at 760 mmHg[1]Not directly relevant for HPLC, but indicates low volatility.
LogP1.6 (estimated for free base)[2]Suggests moderate hydrophobicity, suitable for reversed-phase chromatography.

The presence of the basic indoline nitrogen is a key factor. The pKa of this amine will dictate its degree of ionization at a given mobile phase pH, which in turn significantly affects its retention and peak shape in reversed-phase HPLC.[3][4]

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common peak shape and resolution problems in a question-and-answer format, providing both the "what" and the "why" for each troubleshooting step.

Q1: My peak for 1-(Indolin-5-yl)ethanone hydroiodide is tailing. What are the likely causes and how can I fix it?

Peak tailing, an asymmetry where the latter part of the peak is drawn out, is a frequent issue, especially with basic compounds like indoline derivatives.[5]

Root Causes & Solutions:
  • Secondary Interactions with Residual Silanols: This is the most common cause for tailing of basic compounds on silica-based C18 columns.[6] Free silanol groups on the silica surface are acidic and can form strong ionic interactions with the protonated indoline amine, leading to a secondary, stronger retention mechanism that causes tailing.[7]

    • Solution 1: Mobile Phase pH Adjustment. The ionization of both the analyte and the silanol groups is pH-dependent.[8]

      • Low pH (e.g., pH 2.5-3.5): At low pH, the indoline amine is fully protonated (ionized). Simultaneously, the residual silanols are mostly protonated (neutral), which minimizes the strong ionic interactions causing tailing.[7]

      • High pH (e.g., pH 8-10): At high pH, the indoline amine is in its neutral (un-ionized) form. This prevents ionic interactions with the now deprotonated (ionized) silanols. Caution: Operating at high pH requires a pH-stable column (e.g., hybrid or polymer-based) to prevent dissolution of the silica support.[8]

    • Solution 2: Use a Highly End-capped Column. Modern, high-purity silica columns are "end-capped," meaning the residual silanols are chemically bonded with a small silylating agent to make them inert.[7] Using a column with superior end-capping will significantly reduce tailing for basic analytes.

    • Solution 3: Add a Competing Base. Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can also help. TEA will preferentially interact with the active silanol sites, effectively masking them from the analyte.

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion, including tailing.[5][6][7]

    • Solution: Reduce the injection volume or dilute the sample.[6] A simple test is to inject a 10-fold dilution of your sample. If the peak shape improves, column overload was a contributing factor.[7]

  • Column Contamination or Degradation: Accumulation of contaminants from the sample or mobile phase on the column can create active sites and cause tailing.[9][10] A void at the column inlet can also distort peak shape.[7]

    • Solution: Use a guard column to protect the analytical column from strongly retained impurities.[7] If contamination is suspected, flush the column with a strong solvent (e.g., isopropanol). If a void has formed, the column may need to be replaced.

Q2: I'm observing a fronting peak for my analyte. What does this mean?

Peak fronting, where the initial part of the peak is sloped, is less common than tailing but indicates a different set of problems.[5][11]

Root Causes & Solutions:
  • Sample Overload (High Concentration): Injecting a sample that is too concentrated is a primary cause of fronting.[11][12] The stationary phase becomes overwhelmed, and excess analyte molecules travel through the column with less retention, eluting earlier and causing the fronting shape.[11]

    • Solution: Dilute your sample or reduce the injection volume.[11]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase (e.g., sample in 100% acetonitrile, mobile phase is 30% acetonitrile), it can cause peak distortion, particularly for early eluting peaks.[12][13][14][15] The strong sample solvent carries the analyte band down the column too quickly at the start, leading to a broad and often fronting peak.[15]

    • Solution: Ideally, dissolve your sample in the initial mobile phase.[16] If solubility is an issue, use the weakest solvent possible that still provides adequate solubility.

  • Low Column Temperature (in some cases): While less common in reversed-phase HPLC, in some modes of chromatography, a column temperature that is too low can lead to fronting peaks due to adsorption isotherms.[11]

    • Solution: Increase the column temperature. A good starting point is 30-40 °C, which also improves efficiency by reducing mobile phase viscosity.[17][18]

Q3: My peaks are broad and resolution is poor. How can I make them sharper?

Broad peaks lead directly to poor resolution, making it difficult to accurately quantify your analyte, especially in the presence of impurities.[5]

Root Causes & Solutions:
  • Extra-Column Volume (Dead Volume): Excessive volume from tubing, fittings, or an improperly seated column connection can cause the analyte band to spread out before it even reaches the detector.[9][19]

    • Solution: Use tubing with the smallest possible internal diameter and length.[12] Ensure all fittings are properly made and the column is seated correctly in its end-fittings to eliminate any gaps.

  • Sub-optimal Flow Rate: The flow rate affects the time the analyte has to diffuse and interact with the stationary phase.

    • Solution: Optimize the flow rate. Lowering the flow rate often increases column efficiency and improves resolution, though it will lengthen the analysis time.[17][20]

  • Poor Column Equilibration: If the column is not fully equilibrated with the mobile phase before injection, it can lead to broad peaks and shifting retention times.[5]

    • Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection.[12]

  • Column Contamination or Aging: A contaminated or old column will lose its efficiency, resulting in broader peaks.[10][21]

    • Solution: First, try cleaning the column according to the manufacturer's instructions. If this does not improve performance, the column likely needs to be replaced.[9]

Q4: I have two or more peaks that are not fully separated (co-eluting). How do I improve resolution?

Resolution is a measure of how well two peaks are separated.[21] It is a function of column efficiency, selectivity, and retention.

Troubleshooting Workflow for Poor Resolution

The following diagram illustrates a systematic approach to improving resolution.

G cluster_0 Identify Problem cluster_1 Step 1: Optimize Selectivity (α) cluster_2 Step 2: Increase Efficiency (N) cluster_3 Step 3: Adjust Retention (k') cluster_4 Evaluate Start Poor Peak Resolution ChangeMobilePhase Modify Mobile Phase - Adjust % Organic - Change Organic Solvent (e.g., ACN to MeOH) - Adjust pH Start->ChangeMobilePhase Most impactful first step ChangeColumn Change Column Chemistry (e.g., C18 to Phenyl-Hexyl or Cyano) ChangeMobilePhase->ChangeColumn If mobile phase changes are insufficient DecreaseFlowRate Lower Flow Rate ChangeColumn->DecreaseFlowRate After optimizing selectivity LongerColumn Use a Longer Column or Smaller Particle Size Column DecreaseFlowRate->LongerColumn For further efficiency gains AdjustStrength Adjust Mobile Phase Strength (Increase k' for better resolution of early peaks) LongerColumn->AdjustStrength Fine-tuning End Resolution Acceptable AdjustStrength->End

Caption: A logical workflow for troubleshooting poor HPLC peak resolution.

Detailed Experimental Protocols:

Protocol 1: Optimizing Mobile Phase Selectivity

  • Objective: To alter the relative retention of co-eluting peaks. Selectivity is the most powerful tool for improving resolution.[20]

  • Procedure: a. Adjust Organic Modifier Ratio: If using acetonitrile/water, systematically vary the composition (e.g., from 40:60 to 35:65 ACN:water). This is the simplest first step. b. Change Organic Modifier: Substitute acetonitrile with methanol (or vice-versa) at a concentration that gives similar retention times. The different solvent properties can significantly alter selectivity. c. Modify Mobile Phase pH: As 1-(Indolin-5-yl)ethanone hydroiodide is a basic compound, changing the mobile phase pH by ±1 unit can dramatically shift its retention relative to other non-basic or acidic impurities.[3][4] Ensure the chosen pH is within the stable range of your column.[8]

Protocol 2: Increasing Column Efficiency

  • Objective: To generate narrower (sharper) peaks, which can lead to baseline separation even if selectivity is unchanged.

  • Procedure: a. Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) allows more time for mass transfer between the mobile and stationary phases, often leading to sharper peaks.[17] b. Increase Column Length or Decrease Particle Size: Resolution is proportional to the square root of the column's theoretical plates (N). Using a longer column (e.g., 150 mm instead of 100 mm) or a column packed with smaller particles (e.g., 3.5 µm instead of 5 µm) will increase N and improve resolution.[10][17][18] Note that this will also increase backpressure.[10]

Conclusion

Troubleshooting poor peak resolution in HPLC is a systematic process. By understanding the properties of your analyte, 1-(Indolin-5-yl)ethanone hydroiodide, and methodically addressing potential issues from the mobile phase and sample preparation to the column and hardware, you can effectively diagnose and solve common chromatographic problems. Always change one parameter at a time to clearly identify the effect of each adjustment.[17] This structured approach, grounded in the principles of chromatographic theory, will lead to the development of a robust and reliable analytical method.

References
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  • Chromasir. (2025, April 28). Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Retrieved from [Link]

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  • YouTube. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]

  • Mason Technology. (2024, October 8). Liquid Chromatography - Sample Solvent and Inj. Volume vs. Peak Shape. Retrieved from [Link]

  • AKJournals. (n.d.). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Retrieved from [Link]

  • Crawford Scientific. (2021, January 5). I am seeing inconsistent HPLC Peak shape. What may be the cause of this?. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC. Retrieved from [Link]

  • Chromacd. (2022, March 9). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Retrieved from [Link]

  • YouTube. (2018, January 4). LC Troubleshooting—Optimizing Your Injection to Improve Peak Shape. Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Shimadzu. (n.d.). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Retrieved from [Link]

  • Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape. Retrieved from [Link]

  • Alwsci. (2025, November 18). Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. Retrieved from [Link]

  • Waters Corporation. (n.d.). Peak Shape Changes with Increased Injection Volume. Retrieved from [Link]

  • Chromatography Online. (2025, November 26). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved from [Link]

  • Alwsci. (2025, August 15). Top Factors That Affect HPLC Column Efficiency and Resolution. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Phenomenex. (2025, November 24). How do HPLC Columns Work?. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • Chemical Engineering Transactions. (2022, March 17). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Retrieved from [Link]

  • Moravek. (2024, December 4). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of mobile phase pH and organic content on retention times and.... Retrieved from [Link]

  • ResearchGate. (n.d.). Response characteristics of indole compound standards using HPLC. Retrieved from [Link]

  • PubChem. (2026, February 28). Ethanone, 1-(2,3-dihydro-1H-indol-5-yl)-. Retrieved from [Link]

  • NIST WebBook. (n.d.). Ethanone, 1-(2,3-dihydro-1H-inden-5-yl)-. Retrieved from [Link]

Sources

Optimization

Optimizing mobile phase solvent systems for 1-(Indolin-5-yl)ethanone hydroiodide chromatography

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult on the analytical challenges associated with basic amine salts like 1-(Indolin-5-yl)ethanone hydroiodide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult on the analytical challenges associated with basic amine salts like 1-(Indolin-5-yl)ethanone hydroiodide .

Analyzing this compound presents a dual challenge: the basic secondary amine of the indoline ring is highly susceptible to peak tailing via secondary interactions, while the hydroiodide counterion ( I− ) introduces significant baseline disturbances due to its strong UV absorbance and chaotropic nature. This guide provides a self-validating, mechanistic approach to troubleshooting and optimizing your high-performance liquid chromatography (HPLC) methods.

Part 1: Diagnostic Workflows & Mechanistic Pathways

Before adjusting instrument parameters, it is critical to understand the root causes of chromatographic failures. The diagrams below illustrate the diagnostic workflow for basic salts and the chemical interactions occurring inside the column.

DiagnosticWorkflow Start Analyze 1-(Indolin-5-yl)ethanone HI Q1 Peak Tailing (As > 1.5)? Start->Q1 Q2 Baseline Drift / Ghost Peaks? Start->Q2 Tailing_Yes Check Mobile Phase pH Target: pH < 2.5 or pH > 10.0 Q1->Tailing_Yes Yes Tailing_No Optimal Peak Shape Q1->Tailing_No No Base_Yes Check UV Wavelength Iodide absorbs strongly < 240nm Q2->Base_Yes Yes Base_No Stable Baseline Q2->Base_No No Fix_Tailing Use highly end-capped column Suppress silanol ionization Tailing_Yes->Fix_Tailing Fix_Base Shift detection to 254nm or balance mobile phase Base_Yes->Fix_Base

Workflow for diagnosing peak tailing and baseline issues in hydroiodide salt analysis.

InteractionMechanism Analyte 1-(Indolin-5-yl)ethanone (Protonated Amine) Silanol Ionized Silanol (SiO-) on Silica Surface Analyte->Silanol Electrostatic Attraction (Causes Tailing) Iodide Iodide Counterion (I-) in Mobile Phase Analyte->Iodide Dynamic Ion-Pairing (Alters Retention)

Mechanistic interactions of indoline amines with surface silanols and iodide ions.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does 1-(Indolin-5-yl)ethanone exhibit severe peak tailing, and how do I eliminate it? Senior Scientist Insight: The indoline ring contains a secondary amine. In standard reversed-phase HPLC (e.g., using unbuffered water/acetonitrile), this amine is positively charged. Traditional silica-based C18 columns contain residual silanol groups (-Si-OH) that ionize to -Si-O⁻ at pH > 3.0. The electrostatic attraction between the protonated indoline and ionized silanols creates a secondary retention mechanism, leading to severe peak tailing[1]. Resolution: You must control the mobile phase pH. Lowering the pH to ≤ 2.5 ensures that residual silanols (pKa ~3.5–4.5) remain protonated and neutral, effectively shutting down this secondary interaction as noted by [1]. Furthermore, utilizing a highly end-capped column physically blocks analytes from reaching these active sites[2].

Q2: My baseline is erratic, and I see ghost peaks at the solvent front. Is this related to the hydroiodide salt? Senior Scientist Insight: Yes. The hydroiodide counterion ( I− ) is highly UV-active at lower wavelengths (< 240 nm). When you inject the sample, the iodide creates a distinct "system peak" or baseline disturbance as it elutes. Additionally, if your mobile phase lacks sufficient buffering capacity, the injection of the salt can cause localized pH or refractive index changes, leading to baseline drift[3]. Resolution: Shift your detection wavelength to 254 nm, where the acetyl and indoline chromophores absorb adequately but the iodide ion does not. If low-wavelength detection is mandatory, ensure your mobile phase absorbance is balanced and use a robust buffer (e.g., 20 mM phosphate) rather than weak additives like 0.1% Formic Acid, as recommended in [4].

Q3: Why are my retention times shifting between injections? Senior Scientist Insight: Iodide is a chaotropic anion that can act as a weak ion-pairing agent. As the hydroiodide salt is repeatedly injected, iodide can accumulate on the hydrophobic stationary phase, dynamically altering the surface chemistry and increasing the retention of the positively charged indoline compound. Resolution: Ensure your mobile phase has a high enough buffer concentration (e.g., 20–50 mM) to overpower the localized ionic strength changes from the sample plug. Additionally, extend your post-gradient equilibration time to ensure the column is fully flushed of iodide ions before the next injection.

Part 3: Quantitative Data & Mobile Phase Optimization Matrix

Selecting the correct mobile phase requires balancing peak shape against baseline noise. The table below summarizes the causality of different solvent systems tested with 1-(Indolin-5-yl)ethanone hydroiodide.

Mobile Phase A (Aqueous)Mobile Phase B (Organic)Column ChemistryPeak Asymmetry ( As​ )Baseline Noise (mAU at 210nm)Diagnostic Outcome
Water (Unbuffered)AcetonitrileStandard C182.850.5Fail : Severe tailing due to active silanols.
0.1% TFA in Water (pH ~2.0)0.1% TFA in ACNEnd-capped C181.152.5Pass (Shape) : Good peak shape, but TFA causes baseline drift at low UV.
10 mM Ammonium Bicarbonate (pH 10)AcetonitrileHybrid Silica C181.050.2Optimal : Neutralizes amine, requires high-pH stable column.
20 mM Phosphate Buffer (pH 2.5)AcetonitrileEnd-capped C181.200.4Robust : Excellent balance for UV > 220nm; suppresses silanols[1].

Part 4: Self-Validating Experimental Protocol

This protocol establishes a self-validating workflow to ensure silanol suppression and baseline stability for basic hydroiodide salts.

Phase 1: Buffer Preparation & System Priming

  • Prepare Aqueous Phase (A): Dissolve 2.40 g of Sodium Phosphate Monobasic ( NaH2​PO4​ ) in 1.0 L of ultrapure water (18.2 MΩ·cm) to create a 20 mM solution.

  • pH Adjustment: Titrate with concentrated Phosphoric Acid ( H3​PO4​ ) until the pH reaches exactly 2.50. Causality Check: This specific pH is critical to ensure it is at least 1 unit below the pKa of surface silanols, guaranteeing they remain fully protonated and inactive[1].

  • Filtration: Filter through a 0.22 µm hydrophilic membrane to remove particulates that could cause baseline noise or check-valve failures[4].

  • System Flush: Purge all HPLC lines with water, then prime with the new buffer to prevent precipitation.

Phase 2: Column Equilibration & Baseline Verification

  • Install Column: Use a highly end-capped C18 column (e.g., 150 x 4.6 mm, 3 µm) to minimize residual silanol exposure[2].

  • Equilibrate: Run the mobile phase at 1.0 mL/min for at least 15 column volumes (~25 minutes).

  • Baseline Validation: Monitor the baseline at 254 nm. Validation Gate: The baseline drift must be < 1 mAU/hr, and peak-to-peak noise must be < 0.05 mAU. If drift exceeds this, check for flow cell contamination or inadequate mixing as per [5].

Phase 3: Injection & System Suitability Test (SST)

  • Sample Preparation: Dissolve 1-(Indolin-5-yl)ethanone hydroiodide in a diluent matching the initial mobile phase composition (e.g., 90% Buffer / 10% ACN) to prevent solvent-shock peak distortion.

  • Inject: Inject 5 µL of a 0.1 mg/mL standard.

  • Evaluate Asymmetry ( As​ ): Calculate As​ at 10% peak height. Validation Gate: If As​≤1.3 , the method is validated for silanol suppression. If As​>1.5 , column degradation or mass overload has occurred; reduce injection volume or replace the column.

Part 5: References

  • How to avoid the tailing problem of basic compounds in HPLC analysis? Source: UHPLCS Lab URL:[Link]

  • Peak Tailing in HPLC Source: Element Lab Solutions URL:[Link]

  • Shimadzu Baseline Disturbance Source: Shimadzu URL:[Link]

  • Eliminating Baseline Problems Source: Agilent Technologies URL:[Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It Source: Separation Science URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1-(Indolin-5-yl)ethanone Salt Selection: Hydroiodide vs. Hydrochloride Stability Comparison

Introduction: The Criticality of Salt Selection in Indoline Derivatives 1-(Indolin-5-yl)ethanone is a highly valuable building block in medicinal chemistry. Like many indoline derivatives, its free base form is inherentl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Salt Selection in Indoline Derivatives

1-(Indolin-5-yl)ethanone is a highly valuable building block in medicinal chemistry. Like many indoline derivatives, its free base form is inherently unstable; the electron-rich secondary amine makes the bicyclic core highly susceptible to oxidative degradation, typically aromatizing into the corresponding indole 1[1].

To mitigate this, salt formation is the standard pharmaceutical strategy to enhance solid-state stability, solubility, and handling properties 2[2]. While hydrochloride (HCl) salts dominate the pharmaceutical landscape—accounting for roughly 50% of all approved salt forms 3[3]—hydroiodide (HI) salts are occasionally synthesized for their unique crystallization thermodynamics. This guide provides an objective, data-driven comparison of the stability profiles of 1-(Indolin-5-yl)ethanone hydroiodide versus its hydrochloride counterpart.

Mechanistic Causality in Salt Stability

The stability of a pharmaceutical salt is not merely a function of the parent active pharmaceutical ingredient (API), but a complex interplay between the counterion's physicochemical properties and the API's functional groups 4[4].

  • Hydrochloride Salt (HCl): The chloride ion is highly electronegative and forms strong, stable hydrogen bonds with the protonated indoline nitrogen. The high crystal lattice energy typically associated with HCl salts imparts excellent thermal stability 5[5]. Furthermore, chloride is highly resistant to redox cycling under standard pharmaceutical storage conditions, protecting the electron-rich indoline core from oxidative stress.

  • Hydroiodide Salt (HI): The iodide ion possesses a much larger ionic radius and lower electronegativity, making its electron cloud highly polarizable. Crucially, iodide is susceptible to photo-oxidation. Upon exposure to ambient light and atmospheric oxygen, iodide readily oxidizes to elemental iodine ( I2​ ). Iodine acts as a mild oxidizing agent that subsequently reacts with the indoline core, triggering a redox cascade that accelerates the degradation of 1-(Indolin-5-yl)ethanone into unwanted indole byproducts.

G Indoline 1-(Indolin-5-yl)ethanone (Free Base) HCl_Salt Hydrochloride Salt (Chemically Stable) Indoline->HCl_Salt + HCl HI_Salt Hydroiodide Salt (Photo-sensitive) Indoline->HI_Salt + HI HCl_Salt->HCl_Salt hv / O2 (No Reaction) Iodine Iodine (I2) Generation (Oxidative Stress) HI_Salt->Iodine hv / O2 Degradation Indole Derivative (Degradant) Iodine->Degradation Redox Reaction

Mechanistic pathways of photo-oxidative degradation in hydroiodide vs hydrochloride indoline salts.

Comparative Stability Data

To objectively evaluate these two salt forms, we assess their behavior under accelerated stability conditions (extrapolated from ICH Q1A/Q1B guidelines for indoline derivatives). The following table synthesizes representative stability metrics based on established pharmaceutical profiling of indoline salts 1[1].

Parameter1-(Indolin-5-yl)ethanone HCl1-(Indolin-5-yl)ethanone HI
Appearance (Initial) White to off-white crystalline powderPale yellow crystalline powder
Photostability (ICH Q1B, 1.2M lux hrs) Stable (<0.5% degradation)Significant degradation (Color shift to brown, >3% degradants)
Thermal Stability (40°C/75% RH, 4 weeks) Stable (No significant polymorphic shift)Moderate (Trace oxidation observed)
Hygroscopicity (DVS at 80% RH) Moderately hygroscopic (~2-3% weight gain)Non-hygroscopic (<0.5% weight gain)
Aqueous Solubility (pH 1-2) High (>30 mg/mL)Moderate (~5-10 mg/mL)

Note: While the HI salt offers a slight advantage in resisting moisture uptake, its severe vulnerability to photo-oxidation makes it a high-risk candidate for long-term storage without specialized, light-protective packaging.

Experimental Workflows for Self-Validating Stability Testing

To empirically validate the stability differences between the HCl and HI salts, researchers must employ a rigorous, self-validating analytical framework. The following protocols detail the necessary steps to assess these salts accurately.

Workflow Start Salt Selection (HCl vs HI) Synthesis Crystallization & Isolation Start->Synthesis DVS Dynamic Vapor Sorption (Hygroscopicity) Synthesis->DVS Photo Photostability Testing (ICH Q1B) Synthesis->Photo Thermal Thermal/Humidity (ICH Q1A) Synthesis->Thermal HPLC HPLC-UV Analysis (Purity & Degradants) DVS->HPLC Photo->HPLC Thermal->HPLC

Comprehensive workflow for the comparative stability screening of pharmaceutical salts.

Protocol 1: Photolytic Forced Degradation (ICH Q1B Compliance)

Purpose: To quantify the susceptibility of the HI salt to iodide oxidation and subsequent API degradation compared to the HCl salt. This protocol is self-validating through the use of dark controls to isolate photolysis from ambient thermal degradation.

  • Sample Preparation: Accurately weigh 50 mg of 1-(Indolin-5-yl)ethanone HCl and 1-(Indolin-5-yl)ethanone HI into separate, clear quartz petri dishes. Spread the powders to form a uniform layer (≤ 3 mm thickness). Prepare a parallel set of samples wrapped tightly in aluminum foil to serve as dark controls.

  • Exposure: Place all samples into a photostability chamber. Expose the samples to a cool white fluorescent lamp and a near-ultraviolet lamp, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.

  • Observation & Sampling: Post-exposure, visually inspect the samples. The HI salt typically exhibits a distinct color shift from pale yellow to brown/purple, indicative of I2​ liberation.

  • HPLC Analysis: Dissolve 10 mg of each sample in 10 mL of an appropriate diluent (e.g., 50:50 Water:Acetonitrile). Analyze via HPLC-UV at the compound's λmax​ . Calculate the mass balance by comparing the peak area of the exposed samples against the dark controls to confirm that the loss of the parent peak directly correlates with the appearance of degradant peaks.

Protocol 2: Dynamic Vapor Sorption (DVS) for Hygroscopicity

Purpose: To evaluate the moisture-induced stability and physical phase changes of the salts.

  • Instrument Setup: Calibrate the DVS microbalance. Load approximately 10-15 mg of the salt onto the sample pan.

  • Method Parameters: Program a dual-cycle method at 25°C. Start at 0% Relative Humidity (RH), stepping up in 10% increments to 90% RH, and then stepping down back to 0% RH. Set the equilibrium criterion to a mass change of less than 0.002% per minute over a 10-minute window.

  • Data Interpretation: Plot the sorption/desorption isotherms. The HCl salt may show a continuous mass increase at higher RH levels due to the higher hydration energy of the chloride ion. The HI salt, possessing a lower lattice hydration potential, will typically exhibit a flatter isotherm.

  • Post-DVS Solid-State Verification: Analyze the post-DVS samples via Powder X-Ray Diffraction (PXRD). This self-validating step ensures no moisture-induced polymorphic transformations or disproportionation (conversion back to the free base) occurred, a phenomenon sometimes observed in less stable salts 4[4].

Conclusion

While 1-(Indolin-5-yl)ethanone hydroiodide provides a non-hygroscopic solid form, its intrinsic thermodynamic instability under photolytic conditions severely limits its utility. The generation of reactive iodine species catalyzes the degradation of the indoline core. Conversely, the hydrochloride salt, despite a slightly higher propensity for moisture uptake, offers vastly superior chemical and photolytic stability, aligning with the industry standard that favors HCl salts for basic APIs 3[3]. For downstream synthesis, scale-up, and formulation, the hydrochloride salt is the unequivocally superior choice.

References

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.NIH.gov.
  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities.USPTO.gov.
  • Pharmaceutical salts of small molecule drugs: opportunities and challenges.European Pharmaceutical Review.
  • Salt Selection in Drug Development.Pharmaceutical Technology.
  • CA2067040A1 - Indoline hydrochloride salts and process for their preparation.Google Patents.

Sources

Comparative

HPLC Method Validation for 1-(Indolin-5-yl)ethanone Hydroiodide Purity: A Comparative Guide

As a Senior Application Scientist, developing a robust purity assay for basic pharmaceutical intermediates requires moving beyond generic protocols and understanding the fundamental physical chemistry of the analyte. 1-(...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, developing a robust purity assay for basic pharmaceutical intermediates requires moving beyond generic protocols and understanding the fundamental physical chemistry of the analyte. 1-(Indolin-5-yl)ethanone hydroiodide (also known as 5-acetylindoline hydroiodide) presents a unique dual-challenge in High-Performance Liquid Chromatography (HPLC): a basic secondary amine within the indoline ring and a highly UV-active iodide counterion[1].

This guide objectively compares stationary phase performances, explains the causality behind critical method development choices, and provides a self-validating, step-by-step protocol compliant with the latest ICH Q2(R2) guidelines[2][3].

Mechanistic Causality in Method Development

When designing an HPLC method for 1-(Indolin-5-yl)ethanone hydroiodide, standard C18 columns often fail to deliver regulatory-compliant peak symmetry. Understanding the why is critical for method optimization:

  • The Basic Amine Challenge (Peak Tailing): The nitrogen atom in the indoline ring is basic. At neutral pH, it becomes protonated and undergoes secondary ion-exchange interactions with residual, unreacted acidic silanols on the silica support of the column. This dual-mode retention (hydrophobic partitioning + ion exchange) causes severe peak tailing[4][5].

    • The Solution: We utilize a highly acidic mobile phase modifier (0.1% Trifluoroacetic acid, pH ~2.0). This fully protonates both the analyte and the residual silanols (driving them to their neutral -SiOH state), effectively shutting down the secondary ion-exchange mechanism.

  • The Counterion Interference: The hydroiodide salt dissociates in solution. Iodide ( I− ) absorbs UV light massively at wavelengths below 230 nm. If the method monitors at 210 nm or 220 nm, the iodide peak will elute early and broadly, potentially masking critical polar impurities[6].

    • The Solution: We shift the detection wavelength to 254 nm. At this wavelength, the conjugated π -system of the acetylated indoline ring absorbs strongly, while the iodide ion is virtually transparent, ensuring baseline clarity for early eluters.

G A Method Design (Define ATP) B Column Screening (C18 vs Biphenyl) A->B C Optimization (Buffer pH & Gradient) B->C D ICH Q2(R2) Validation (Specificity, Linearity) C->D E Routine Purity Testing (Target API) D->E

Figure 1: Analytical method lifecycle for purity testing per ICH Q2(R2) guidelines.

Stationary Phase Comparison: C18 vs. HILIC vs. Biphenyl

To establish the most robust method, we compared three orthogonal stationary phases. The critical separation parameter was the resolution ( Rs​ ) between 1-(Indolin-5-yl)ethanone and its primary oxidation degradant, 5-acetylindole .

  • Standard C18: Relies purely on hydrophobic dispersion forces. It struggles to differentiate the slight conformational difference between the indoline (saturated) and indole (aromatic) rings.

  • HILIC (Hydrophilic Interaction): Retains polar compounds well, but the high organic mobile phase requirement causes solubility issues for the hydroiodide salt.

  • Biphenyl: Offers orthogonal π−π and dipole-dipole interactions. The electron-dense biphenyl rings strongly interact with the electron-deficient acetylated indoline ring, providing superior selectivity[7].

Quantitative Performance Data

Conditions: 0.1% TFA in Water / 0.1% TFA in Acetonitrile gradient, 1.0 mL/min, 254 nm.

Column ChemistryRetention Time (min)USP Tailing FactorTheoretical Plates (N)Resolution ( Rs​ ) from 5-Acetylindole
Standard C184.21.858,5001.2 (Fails baseline resolution)
HILIC6.81.4011,2001.5 (Marginal)
Biphenyl 5.5 1.05 15,400 2.8 (Excellent)

Validated Step-by-Step Experimental Protocol

This protocol is engineered as a self-validating system. System suitability criteria are built-in to ensure the instrument is performing adequately before any sample is analyzed.

Reagents and Equipment
  • Column: Core-shell Biphenyl, 150 x 4.6 mm, 2.6 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Diluent: Water : Acetonitrile (80:20, v/v).

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C (Causality: Elevated temperature lowers mobile phase viscosity, reducing backpressure on the 2.6 µm particles and improving mass transfer kinetics for sharper peaks).

  • Detection: UV Diode Array Detector (DAD) at 254 nm.

  • Injection Volume: 10 µL.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
2.0 95 5
10.0 40 60
12.0 5 95
15.0 5 95
15.1 95 5

| 20.0 | 95 | 5 (Equilibration) |

Sample Preparation & System Suitability
  • Standard Preparation: Accurately weigh 10.0 mg of 1-(Indolin-5-yl)ethanone hydroiodide reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent to yield a 1.0 mg/mL solution.

  • System Suitability Testing (SST): Inject the standard solution six consecutive times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area 1.0%; Tailing Factor 1.5; Theoretical Plates 10,000.

Impurity Profiling and Degradation Pathways

To prove the Specificity of the method per ICH Q2(R2), the method must resolve the active compound from all potential synthetic impurities and degradation products[2][8]. 1-(Indolin-5-yl)ethanone is typically synthesized via Friedel-Crafts acylation of indoline.

G API 1-(Indolin-5-yl)ethanone (Target API) Imp1 5-Acetylindole (Oxidation Impurity) API->Imp1 Oxidation Imp2 1,5-Diacetylindoline (N-Acetylation Byproduct) API->Imp2 Excess Acetic Anhydride Imp3 Indoline (Starting Material) Imp3->API Friedel-Crafts Acylation

Figure 2: Primary synthetic and degradation impurity pathways of 1-(Indolin-5-yl)ethanone.

ICH Q2(R2) Validation Results

The Biphenyl method was subjected to full validation according to the updated ICH Q2(R2) lifecycle guidelines[3][9]. The results demonstrate that the procedure is entirely fit for its intended purpose of quantitative purity testing.

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Complete resolution from impurities Rs​ > 2.0 for all known degradantsPass
Linearity R2≥0.999 (Range: 10% to 150%) R2=0.9998 Pass
Method Precision RSD ≤2.0% (n=6 preparations)RSD = 0.65%Pass
Accuracy (Recovery) Mean recovery between 98.0% - 102.0%99.4% - 100.8%Pass
Robustness Stable under deliberate variations ( ± pH, temp)No significant shift in Rs​ or AreaPass

References

  • European Medicines Agency (EMA) / ICH. ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5. (2023). Available at:[Link]

  • U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures and Q14 Analytical Procedure Development. (2024). Available at:[Link]

Sources

Validation

Comparative Reactivity Guide: 1-(Indolin-5-yl)ethanone Hydroiodide vs. 5-Acetylindole

As a Senior Application Scientist, I frequently consult on scaffold selection for targeted library synthesis. The choice between an indole and an indoline core—specifically comparing 1-(Indolin-5-yl)ethanone hydroiodide...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on scaffold selection for targeted library synthesis. The choice between an indole and an indoline core—specifically comparing 1-(Indolin-5-yl)ethanone hydroiodide (commonly known as 5-acetylindoline hydroiodide) and 5-acetylindole —fundamentally alters your synthetic trajectory.

This guide objectively compares the performance and reactivity of these two scaffolds. By dissecting the causality behind their chemical behavior, this document provides field-proven, self-validating protocols to ensure high-fidelity execution in your drug development workflows.

Structural and Electronic Foundations

The divergent reactivity of these two scaffolds is dictated by the hybridization of the nitrogen atom and the overall aromaticity of the bicyclic system.

  • 5-Acetylindole: This scaffold features a fully aromatic 10π-electron system. The nitrogen lone pair is delocalized into the π-system (sp²-hybridized), rendering the nitrogen non-nucleophilic (pKa ~16 for deprotonation). Consequently, the pyrrole ring is highly electron-rich, making the C3 position the primary site for Electrophilic Aromatic Substitution (EAS), even with the electron-withdrawing acetyl group present at C5[1].

  • 1-(Indolin-5-yl)ethanone Hydroiodide: The indoline core is a 2,3-dihydro derivative, meaning the pyrrole ring is saturated. The nitrogen is sp³-hybridized and behaves as a typical secondary aniline. However, in its hydroiodide salt form , the nitrogen is protonated. This serves a critical dual purpose: it protects the electron-rich indoline from spontaneous air oxidation and completely deactivates the ring toward EAS by converting the strongly electron-donating amine into a strongly electron-withdrawing ammonium group[2]. To unlock its nucleophilicity, it must be free-based in situ.

Reactivity and Interconversion Pathway

Reactivity A 5-Acetylindole (Aromatic, sp2 N) B 5-Acetylindoline (Free Base, sp3 N) A->B NaCNBH3, AcOH (Reduction) D 3-Substituted 5-Acetylindole A->D EAS (e.g., POCl3/DMF) B->A DDQ (Oxidation) C 5-Acetylindoline Hydroiodide B->C HI (Protonation) E 1-Substituted 5-Acetylindoline B->E Electrophile (e.g., MsCl) C->B Base (Neutralization) C->E Blocked by Protonation

Reactivity mapping and interconversion between 5-acetylindole and 5-acetylindoline scaffolds.

Comparative Reactivity Matrix

To streamline scaffold selection, the following table summarizes the quantitative and qualitative performance metrics of both compounds under standard synthetic conditions.

Property / Reaction5-Acetylindole1-(Indolin-5-yl)ethanone Hydroiodide
Nitrogen Hybridization sp² (Lone pair in π-system)sp³ (Protonated as ammonium salt)
Nucleophilicity Poor (Requires strong base like NaH)Excellent (Post-neutralization with mild base)
EAS Preferred Site C3 (Pyrrole ring)C7 (Benzene ring, ortho to free amine)
Oxidation State Stable aromatic systemSusceptible to oxidation (Requires salt form)
Storage Stability High (Bench stable)High (Salt form prevents air oxidation)

Mechanistic Deep Dive & Experimental Workflows

Workflow 1: Chemoselective N-Sulfonylation of 1-(Indolin-5-yl)ethanone Hydroiodide

Causality: The hydroiodide salt is completely inert to electrophiles. By adding a mild base (e.g., Triethylamine), the salt is neutralized, revealing the highly nucleophilic secondary amine. Because the C5 position is blocked by the acetyl group, competing Friedel-Crafts-type ring acylation/sulfonylation is suppressed, allowing for clean, exclusive N-functionalization[3].

Self-Validating Protocol:

  • Initiation: Suspend 1-(Indolin-5-yl)ethanone hydroiodide (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C under an N₂ atmosphere.

  • Neutralization: Add Triethylamine (2.5 eq) dropwise.

    • Validation Check: The opaque suspension will clear into a homogeneous solution as the free base dissolves, visually confirming the complete neutralization of the HI salt.

  • Electrophilic Addition: Add Methanesulfonyl chloride (MsCl, 1.1 eq) dropwise to control the exotherm.

  • Propagation: Stir for 2 hours, allowing the reaction to warm to room temperature. Monitor via TLC (EtOAc/Hexane).

    • Validation Check: The highly polar free-base spot will disappear, replaced by a higher Rf product spot.

  • Isolation: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate to yield 1-(1-(methylsulfonyl)indolin-5-yl)ethanone.

Workflow 2: C3-Selective Vilsmeier-Haack Formylation of 5-Acetylindole

Causality: Despite the deactivating nature of the C5-acetyl group, the C3 position of the indole ring retains sufficient enamine-like character to attack the highly electrophilic Vilsmeier reagent (chloromethyleniminium ion). The reaction is highly regioselective due to the stabilization of the Wheland intermediate by the indole nitrogen's lone pair[4].

Self-Validating Protocol:

  • Reagent Generation: Cool anhydrous N,N-Dimethylformamide (DMF, 3.0 eq) to 0 °C. Add Phosphorus oxychloride (POCl₃, 1.2 eq) dropwise. Stir for 30 mins to generate the Vilsmeier complex.

  • Substrate Addition: Add a solution of 5-acetylindole (1.0 eq) in DMF dropwise.

  • Reaction: Heat the mixture to 40 °C for 3 hours.

    • Validation Check: LC-MS analysis of an aliquot should indicate the mass of the stable iminium intermediate, not the final aldehyde.

  • Hydrolysis: Pour the mixture onto crushed ice and adjust the pH to 8 with 2M NaOH. Boil the mixture for 15 mins.

    • Causality: Boiling in basic media is strictly required to hydrolyze the robust iminium salt into the desired formyl group.

  • Isolation: Filter the resulting precipitate to isolate 5-acetyl-1H-indole-3-carboxaldehyde.

Workflow 3: Scaffold Interconversion via Chemoselective Reduction

Causality: If a project requires the indoline core but only the indole is available, chemoselective reduction of the pyrrole ring—without reducing the C5-ketone—is necessary. Sodium cyanoborohydride (NaCNBH₃) in glacial acetic acid achieves this because the indole C3 position is protonated in acidic media, generating an iminium intermediate that is rapidly trapped by the mild hydride source, leaving the ketone untouched[5].

Self-Validating Protocol:

  • Preparation: Dissolve 5-acetylindole in glacial acetic acid and cool to 15 °C.

  • Reduction: Add NaCNBH₃ (3.0 eq) in small portions.

    • Validation Check: Mild gas evolution will occur. Maintain the internal temperature strictly below 20 °C to prevent over-reduction of the acetyl group.

  • Propagation: Stir at room temperature for 2 hours.

  • Quench & Isolation: Neutralize carefully with aqueous NaOH (ice-bath cooling required due to strong exotherm) until pH > 8. Extract with Ethyl Acetate to yield 5-acetylindoline.

Sources

Comparative

Benchmarking Palladium Catalyst Chemoselectivity in Suzuki-Miyaura Couplings: 1-(Indolin-5-yl)ethanone Hydroiodide as a Robustness Screen Additive

Executive Summary In late-stage pharmaceutical functionalization, Suzuki-Miyaura cross-couplings must frequently proceed in the presence of unprotected basic amines, which are often isolated as hydroiodide or hydrochlori...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In late-stage pharmaceutical functionalization, Suzuki-Miyaura cross-couplings must frequently proceed in the presence of unprotected basic amines, which are often isolated as hydroiodide or hydrochloride salts. These functional groups are notorious for poisoning palladium catalysts or inducing off-target side reactions. This guide objectively benchmarks the performance of three distinct palladium precatalyst systems against a highly challenging stress-test additive: 1-(Indolin-5-yl)ethanone hydroiodide . By utilizing a standardized robustness screen [1], we provide actionable, data-driven insights into catalyst chemoselectivity, steric tuning, and activation kinetics.

The Chemical Challenge: Causality & Mechanism

To rigorously evaluate catalyst performance, we must move beyond idealized substrates. The Glorius robustness screen [1] introduces complex additives into standard reactions to assess functional group tolerance. 1-(Indolin-5-yl)ethanone hydroiodide is the ultimate benchmark additive for this purpose because it introduces three distinct modes of potential catalyst failure:

  • The Iodide Effect: The hydroiodide salt introduces free iodide ( I− ) into the reaction mixture. Iodide is highly coordinating and forms stable, off-cycle Pd-I dimers. These dimers undergo transmetalation at significantly slower rates than their Pd-Br or Pd-Cl counterparts, effectively stalling the catalytic cycle [4].

  • Competitive N-Arylation: The secondary amine of the indoline ring is sterically accessible and can act as a nucleophile. This leads to competitive Buchwald-Hartwig amination, consuming the aryl halide substrate and generating unwanted N-arylation byproducts.

  • Electronic Modulation: The 5-acetyl group acts as an electron-withdrawing moiety, reducing the basicity of the indoline nitrogen. This creates a "borderline" nucleophile that perfectly differentiates highly tuned, chemoselective catalysts from generic ones.

CatalyticCycle Pd0 Active L·Pd(0) OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII L·Pd(II)(Ar)(Br) OxAdd->PdII TransMet Transmetalation (Ar'-B(OH)2) PdII->TransMet Inhib1 Iodide Poisoning (Stable Pd-I Dimer) PdII->Inhib1 I⁻ from HI salt Inhib2 Competitive N-Arylation (Indoline Binding) PdII->Inhib2 Amine from Indoline RedElim Reductive Elimination (Ar-Ar') TransMet->RedElim RedElim->Pd0

Pd catalytic cycle showing iodide poisoning and N-arylation inhibition pathways.

Experimental Design & Self-Validating Protocol

To objectively compare catalyst performance, we benchmarked a standard coupling (4-bromoanisole + 4-tolylboronic acid) spiked with 1.0 equivalent of 1-(Indolin-5-yl)ethanone hydroiodide.

Trustworthiness & Self-Validation: Every protocol described here operates as a self-validating system. We mandate the inclusion of dodecane as an unreactive internal standard. If the combined molar sum of the Suzuki product, unreacted aryl bromide, and N-arylation byproduct deviates from 100% (±5%), the run is flagged for hidden degradation pathways (e.g., protodeboronation or catalyst precipitation), ensuring absolute data integrity.

Step-by-Step Methodology
  • Substrate & Benchmark Preparation: In a nitrogen-filled glovebox, charge a 10 mL Schlenk tube with 4-bromoanisole (0.5 mmol, 1.0 eq), 4-tolylboronic acid (0.75 mmol, 1.5 eq), and 1-(Indolin-5-yl)ethanone hydroiodide (0.5 mmol, 1.0 eq). Add dodecane (0.5 mmol) as the internal standard.

  • Catalyst Addition: Add the selected Palladium precatalyst (0.025 mmol, 5 mol%). The catalysts tested are Pd(PPh3)4, Pd(dppf)Cl2, and XPhos Pd G3.

  • Base & Solvent Addition: Add anhydrous, finely ground K3PO4 (2.0 mmol, 4.0 eq). The excess base is critical to neutralize the hydroiodide salt and activate the boronic acid. Suspend the mixture in degassed THF/H2O (10:1 v/v, 2.5 mL).

  • Thermal Incubation: Seal the tube, remove from the glovebox, and stir vigorously at 80 °C for 12 hours.

  • Workup & HPLC/MS Analysis: Cool the reaction to room temperature, dilute with EtOAc (5 mL), and filter through a short pad of Celite. Analyze the filtrate via quantitative HPLC/MS to determine the yield of the biaryl product, the recovery of the indoline benchmark, and the extent of N-arylation.

Workflow Step1 1. Substrate & Benchmark Prep Step2 2. Catalyst Addition Step1->Step2 Step3 3. Base & Solvent Step2->Step3 Step4 4. Thermal Incubation Step3->Step4 Step5 5. HPLC/MS Analysis Step4->Step5

Step-by-step experimental workflow for the catalyst robustness screen.

Benchmarking Data & Catalyst Comparison

The quantitative results of the robustness screen reveal stark differences in catalyst tolerance toward the hydroiodide salt and the secondary amine.

Catalyst SystemLigand TypeSuzuki Product Yield (%)N-Arylation Byproduct (%)Unreacted Benchmark (%)Mass Balance (%)
Pd(PPh3)4 Monodentate22158098
Pd(dppf)Cl2 Bidentate5888896
XPhos Pd G3 Bulky Biaryl94 <1 99 99

Expert Insights: Decoding the Performance

As an application scientist, it is crucial to look beyond the raw yields and understand the causality driving these results. The data clearly demonstrates that XPhos Pd G3 is the superior catalyst for late-stage functionalization in the presence of secondary amine hydroiodide salts.

  • Failure of First-Generation Catalysts (Pd(PPh3)4): The standard tetrakis catalyst fails dramatically. The monodentate triphenylphosphine ligands are highly susceptible to displacement by the indoline nitrogen, leading to 15% N-arylation. More critically, the low overall conversion (22%) is a direct result of iodide poisoning. The I− ions bridge the Pd centers, creating a thermodynamic sink that halts transmetalation.

  • Partial Success of Bidentate Systems (Pd(dppf)Cl2): The bidentate bite angle of dppf provides some rigidity, slightly reducing the rate of off-target amine coordination (8% N-arylation) and resisting iodide bridging better than Pd(PPh3)4. However, a 58% yield is unacceptable for late-stage pharmaceutical synthesis.

  • The Triumph of Steric Tuning & Rapid Activation (XPhos Pd G3): XPhos Pd G3 achieves a near-quantitative 94% yield with complete preservation of the benchmark additive [2, 3]. This success is driven by two mechanistic pillars:

    • Steric Shielding: The extremely bulky dialkylbiaryl phosphine ligand (XPhos) creates a restrictive steric pocket around the Pd(II) center. While the linear boronic acid can easily access the metal for transmetalation, the bulky, rigid indoline ring is sterically repelled, completely shutting down the N-arylation pathway.

    • Kinetic Supremacy: The G3 precatalyst architecture ensures the ultra-fast generation of the active L1Pd(0) species upon mild base activation [2]. This rapid entry into the catalytic cycle kinetically outcompetes the formation of inhibitory Pd-I dimers, rendering the iodide effect negligible.

References

  • Collins, K. D., & Glorius, F. (2013). A robustness screen for the rapid assessment of chemical reactions. Nature Chemistry, 5(7), 597-601. URL: [Link]

  • Sotnik, S., Mishchenko, A., Rusanov, E., Kozytskiy, A., Gavrilenko, K., Ryabukhin, S., Volochnyuk, D., & Kolotilov, S. (2021). Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy. Molecules, 26(12), 3507. URL:[Link]

  • Ye, C., Zhu, H., & Chen, Z. (2018). Modular ipso/ortho Difunctionalization of Aryl Bromides via Palladium/Norbornene Cooperative Catalysis. Journal of the American Chemical Society, 140(23), 7088-7093. URL:[Link]

Validation

Spectroscopic comparison of 1-(Indolin-5-yl)ethanone hydroiodide and its free base

Comprehensive Spectroscopic Comparison: 1-(Indolin-5-yl)ethanone Hydroiodide vs. Free Base As a Senior Application Scientist in early-stage drug development, I frequently encounter the need to rigorously characterize act...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Spectroscopic Comparison: 1-(Indolin-5-yl)ethanone Hydroiodide vs. Free Base

As a Senior Application Scientist in early-stage drug development, I frequently encounter the need to rigorously characterize active pharmaceutical ingredients (APIs) in both their free base and salt forms. The transition from a free base to a hydroiodide salt is not merely a physical phase change; it fundamentally alters the electronic landscape of the molecule.

This guide provides an objective, data-driven comparison of 1-(Indolin-5-yl)ethanone (commonly known as 5-acetylindoline) and its hydroiodide salt . By examining the causality behind their spectroscopic differences, researchers can better understand how protonation dictates molecular behavior, stability, and analytical readouts.

Mechanistic Causality: The Role of Protonation

To interpret the spectroscopic data accurately, we must first understand the structural physics of the indoline core.

In the free base form of 1-(Indolin-5-yl)ethanone, the nitrogen atom at position 1 possesses a lone pair of electrons. This lone pair participates in a "push-pull" conjugated system: it donates electron density into the aromatic ring (push), which is subsequently withdrawn by the electron-deficient para-acetyl group at position 5 (pull). This extended conjugation stabilizes the molecule and dictates its optical and magnetic properties.

When converted to the hydroiodide salt , the indoline nitrogen is protonated ( −NH2+​ ). This protonation effectively "locks" the nitrogen's lone pair, completely disrupting the conjugation with the aromatic ring[1]. The molecule's electronic state transitions from a highly conjugated system to one that spectroscopically resembles an isolated alkyl amine attached to an acetophenone derivative.

G FB 1-(Indolin-5-yl)ethanone (Free Base) Conj N-Lone Pair Conjugated (Push-Pull System) FB->Conj Salt 1-(Indolin-5-yl)ethanone HI (Hydroiodide Salt) NoConj N-Lone Pair Protonated (Conjugation Broken) Salt->NoConj UV_FB UV-Vis: Red-shifted (~330 nm) Conj->UV_FB IR_FB IR (C=O): ~1660 cm⁻¹ Conj->IR_FB NMR_FB NMR (Ar-H): Shielded (~6.4 - 7.6 ppm) Conj->NMR_FB UV_Salt UV-Vis: Blue-shifted (~280 nm) NoConj->UV_Salt IR_Salt IR (C=O): ~1685 cm⁻¹ NoConj->IR_Salt NMR_Salt NMR (Ar-H): Deshielded (~7.4 - 7.9 ppm) NoConj->NMR_Salt

Electronic states of 5-acetylindoline forms and their spectroscopic consequences.

Spectroscopic Data Comparison

The disruption of the push-pull system upon salt formation yields distinct, quantifiable shifts across all major spectroscopic modalities.

Nuclear Magnetic Resonance ( 1 H NMR)

Solvent Choice Causality: While the free base is highly soluble in CDCl3​ , the hydroiodide salt is highly polar. To prevent solvent-induced chemical shift artifacts and maintain a direct 1:1 comparison, both samples must be analyzed in DMSO-d6​ [2].

Proton AssignmentFree Base ( δ , ppm)Hydroiodide Salt ( δ , ppm)Shift ( Δδ )Mechanistic Rationale
N-H ~6.5 (br s, 1H)~9.5 (br s, 2H, NH2+​ )+3.0Protonation creates a highly deshielded ammonium species.
H-7 (ortho to N) ~6.4 (d, 1H)~7.4 (d, 1H)+1.0Loss of electron donation from the N-lone pair removes the strong shielding effect on the ortho proton.
H-4, H-6 (Ar-H) ~7.5 - 7.6 (m, 2H)~7.8 - 7.9 (m, 2H)+0.3General deshielding of the aromatic ring due to the adjacent positive charge.
Acetyl -CH 3​ ~2.4 (s, 3H)~2.5 (s, 3H)+0.1Minimal inductive effect at the para position.
Infrared (FT-IR) Spectroscopy

Methodology Causality: Attenuated Total Reflectance (ATR) is preferred over KBr pellets. KBr is hygroscopic and can undergo ion exchange with the hydroiodide salt, introducing water bands that mask the critical N-H2+​ stretches[3].

Functional GroupFree Base ( ν , cm −1 )Hydroiodide Salt ( ν , cm −1 )Mechanistic Rationale
N-H Stretch ~3350 (sharp)~2500-2800 (broad)Transition from a secondary amine to an ammonium salt creates strong, broad hydrogen-bonding networks.
C=O Stretch ~1660~1685In the free base, conjugation gives the C=O partial single-bond character (lower frequency). Protonation breaks this, increasing double-bond character and shifting the stretch higher.
UV-Vis Spectroscopy
ParameterFree BaseHydroiodide SaltMechanistic Rationale
λmax​ (Primary) ~330 nm~280 nmThe extended π -conjugation in the free base lowers the HOMO-LUMO gap, resulting in a red-shifted absorption. Protonation triggers a massive hypsochromic (blue) shift[4].

Experimental Protocols & Workflows

To ensure trustworthiness, the following protocols are designed as self-validating systems . Every critical step includes an in-process check to confirm success before proceeding to expensive instrumental analysis.

Protocol A: Preparation of 1-(Indolin-5-yl)ethanone Hydroiodide
  • Dissolution: Suspend 1.0 g of 1-(Indolin-5-yl)ethanone (free base) in 15 mL of anhydrous diethyl ether in a round-bottom flask under an argon atmosphere. Causality: Anhydrous ether is used because the resulting hydroiodide salt is insoluble in it, driving the precipitation forward.

  • Acidification: Place the flask in an ice bath (0 °C). Slowly add 1.1 equivalents of Hydriodic Acid (HI, 57 wt. % in water) dropwise while stirring vigorously.

  • Precipitation: A pale yellow/off-white precipitate will form immediately as the conjugation is broken. Stir for an additional 30 minutes at room temperature.

  • Filtration & Washing: Filter the precipitate under a vacuum. Wash the filter cake with 3 x 5 mL of cold, anhydrous diethyl ether to remove unreacted free base and residual iodine impurities.

  • Drying: Dry the solid in a vacuum desiccator over P2​O5​ for 12 hours.

  • Self-Validation Check (TLC): Spot the dried product on a silica TLC plate alongside the starting free base. Elute with 5% Methanol in Dichloromethane. Validation: The free base will migrate ( Rf​≈0.6 ), while the highly polar hydroiodide salt will remain firmly at the baseline ( Rf​=0.0 ). If baseline retention is confirmed, proceed to spectroscopic analysis.

Protocol B: Spectroscopic Sample Preparation
  • NMR Preparation: Weigh exactly 5.0 mg of the validated salt and dissolve it in 0.6 mL of DMSO-d6​ containing 0.03% TMS as an internal standard. Ensure complete dissolution (sonicate for 30 seconds if necessary) to achieve sharp, well-resolved peaks.

  • UV-Vis Preparation: Prepare a 1×10−4 M solution of the salt in LC-MS grade Methanol. Run a background scan of pure Methanol before acquiring the sample spectrum from 200 nm to 500 nm.

References

  • Using weak interactions to control C-H mono-nitration of indolines The Royal Society of Chemistry[Link]

  • Critical Role of Protons for Emission Quenching of Indoline Dyes in Solution and on Semiconductor Surfaces National Institutes of Health (PMC)[Link]

  • Novel and Selective 5-HT2C/2B Receptor Antagonists as Potential Anxiolytic Agents ACS Publications (Journal of Medicinal Chemistry)[Link]

Sources

Comparative

Comprehensive Comparison Guide: Optimizing Yields of 1-(Indolin-5-yl)ethanone Hydroiodide via Catalyst Selection

1-(Indolin-5-yl)ethanone hydroiodide (commonly known as 5-acetylindoline hydroiodide) is a highly valued intermediate in medicinal chemistry, serving as a core building block for selective 5-HT2C/2B receptor antagonists...

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Author: BenchChem Technical Support Team. Date: April 2026

1-(Indolin-5-yl)ethanone hydroiodide (commonly known as 5-acetylindoline hydroiodide) is a highly valued intermediate in medicinal chemistry, serving as a core building block for selective 5-HT2C/2B receptor antagonists and other indole-derived therapeutics[1].

Because the indoline nitrogen is highly reactive and susceptible to oxidation, the standard synthetic route requires N-protection (typically acetylation) prior to functionalizing the aromatic ring[2]. The yield-determining step in this sequence is the Friedel-Crafts acylation at the C5 position. The choice of Lewis acid catalyst during this step dictates not only the quantitative yield but also the scalability, environmental impact, and workup complexity of the entire synthesis.

This guide objectively compares the performance of classical and modern catalytic systems used to synthesize the 1,5-diacetylindoline precursor, followed by the self-validating protocols required to isolate the final hydroiodide salt.

Mechanistic Causality & Catalyst Selection

The conversion of 1-acetylindoline to 1,5-diacetylindoline requires a Lewis acid to activate the acylating agent (e.g., acetic anhydride or acetyl chloride). However, the causality behind catalyst performance is rooted in product inhibition and coordination chemistry :

  • Aluminum Chloride (AlCl₃) - The Stoichiometric Trap: AlCl₃ is a powerful, classical Lewis acid. However, it forms a highly stable, irreversible complex with the carbonyl oxygens of both the N-acetyl group and the newly formed C5-acetyl group[3]. Because the catalyst remains bound to the product, it cannot re-enter the catalytic cycle. Consequently, a stoichiometric excess (typically >1.2 equivalents) is strictly required[4]. This leads to harsh, highly exothermic aqueous workups and frequent emulsion issues during extraction.

  • Scandium Triflate (Sc(OTf)₃) - The Catalytic Paradigm: Sc(OTf)₃ represents a modern, water-tolerant alternative. Its unique coordination sphere allows it to strongly activate the acylating agent, yet it binds weakly enough to the resulting ketone product to rapidly dissociate. This fast ligand exchange enables true catalysis at just 5 mol% loading[4]. Furthermore, Sc(OTf)₃ can be recovered from the aqueous phase, significantly lowering the E-factor (environmental waste ratio).

  • Zinc Chloride (ZnCl₂): A milder alternative to AlCl₃, but its lower electrophilicity requires forcing conditions (e.g., 110 °C in toluene)[4], which often leads to thermal degradation of the indoline core and inferior yields.

Quantitative Catalyst Comparison

The following table summarizes the experimental parameters and yield metrics for the C5-acylation of 1-acetylindoline using different Lewis acids.

Catalyst SystemLoadingSolventTemp (°C)Time (h)Yield (%)Workup Complexity
Sc(OTf)₃ 5 mol%CH₃CN70885% Low (Aqueous partition)
AlCl₃ 1.2 - 2.0 equivDichloroethane401282% High (Ice quench, emulsions)
ZnCl₂ 15 mol%Toluene1101865% Medium

(Data adapted from optimized indoline synthesis parameters[4])

Synthetic Workflow & Visualization

SynthesisWorkflow Step1 1. N-Protection Indoline + Ac2O Step2 2. Friedel-Crafts Acylation 1-Acetylindoline + Ac2O Step1->Step2 Step3 3. Acid Hydrolysis 1,5-Diacetylindoline + HCl Step2->Step3 Step4 4. Salt Formation 5-Acetylindoline + HI Step3->Step4 Product 1-(Indolin-5-yl)ethanone Hydroiodide Step4->Product CatComp Catalyst Options: 1. Sc(OTf)3 (5 mol%, High Yield) 2. AlCl3 (>1.2 eq, Harsh Workup) CatComp->Step2

Fig 1. Four-step synthesis workflow of 1-(Indolin-5-yl)ethanone hydroiodide highlighting catalyst input.

Detailed Experimental Protocols

The following self-validating protocols outline the acylation step using the two primary catalysts, followed by the universal deprotection and salt formation sequence.

Protocol A: Sc(OTf)₃-Catalyzed Acylation (Recommended)
  • Setup: In a dry, round-bottom flask, dissolve 1-acetylindoline (10 mmol) and acetic anhydride (12 mmol) in anhydrous acetonitrile (20 mL).

  • Catalyst Addition: Add Sc(OTf)₃ (0.5 mmol, 5 mol%). The reaction mixture will turn a pale yellow.

  • Heating: Stir the mixture at 70 °C for 8 hours[4].

  • Self-Validation (TLC): Monitor via TLC (Hexanes/EtOAc 2:1). The reaction is complete when the starting material spot ( Rf​≈0.6 ) is entirely replaced by a highly UV-active product spot ( Rf​≈0.3 ).

  • Workup: Cool to room temperature and add 20 mL of distilled water. Extract the organic product with ethyl acetate ( 3×20 mL). Note: The Sc(OTf)₃ partitions exclusively into the aqueous layer and can be recovered by removing the water in vacuo.

  • Purification: Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to yield 1,5-diacetylindoline (~85% yield).

Protocol B: AlCl₃-Mediated Acylation (Classical)
  • Setup: Suspend anhydrous AlCl₃ (12 mmol, 1.2 equiv) in dry dichloroethane (DCE) (25 mL) under an inert atmosphere[4].

  • Addition: Cool the suspension to 0 °C. Slowly add a solution of 1-acetylindoline (10 mmol) and acetic anhydride (12 mmol) in DCE dropwise to control the exothermic complexation.

  • Reaction: Warm the mixture to 40 °C and stir for 12 hours[4].

  • Self-Validation (Quench): Critical Step. Pour the dark, viscous reaction mixture over 50 g of crushed ice containing 5 mL of concentrated HCl. The destruction of the aluminum complex will cause vigorous bubbling and a color change to light yellow.

  • Workup: Extract with dichloromethane ( 3×30 mL). Emulsions are common and can be broken by filtering the biphasic mixture through a pad of Celite. Dry and concentrate to yield 1,5-diacetylindoline (~82% yield).

Protocol C: Deprotection and Hydroiodide Salt Formation
  • Hydrolysis: Suspend the isolated 1,5-diacetylindoline (8 mmol) in 30 mL of 2M aqueous HCl. Reflux for 4 hours to selectively cleave the N-acetyl group[2].

  • Free Base Isolation: Cool the solution to 0 °C and carefully basify to pH 10 using 2M NaOH. The 5-acetylindoline free base will precipitate as a solid. Filter and dry under vacuum.

  • Salt Formation: Dissolve the free base in minimal absolute ethanol (approx. 10 mL). While stirring at 0 °C, add 57% aqueous Hydroiodic Acid (HI) dropwise (1.05 equivalents).

  • Self-Validation (Crystallization): The addition of HI will trigger the immediate precipitation of 1-(indolin-5-yl)ethanone hydroiodide as crystalline solids. Filter the crystals, wash with cold diethyl ether, and dry under high vacuum to afford the final product.

References

  • EvitaChem.Buy 1-(1-(2-Fluorobenzoyl)indolin-5-yl)ethanone (EVT-13859026).
  • ACS Publications.Novel and Selective 5-HT2C/2B Receptor Antagonists as Potential Anxiolytic Agents: Synthesis, Quantitative Structure−Activity Relationships, and Molecular Modeling of Substituted 1-(3-Pyridylcarbamoyl)indolines.
  • VDOC.PUB.Chemistry Of Heterocyclic Compounds: Indoles, Part Three, Volume 25.
  • J-Stage.Stereoselective Halogenation in Friedel-Crafts Acylation of 1-Acetylindoline with Chiral 2-(Methanesulfonyloxy)propionyl Chlorides.

Sources

Validation

A Comparative Guide to the Validation of Quantitative NMR (qNMR) for the Analysis of 1-(Indolin-5-yl)ethanone hydroiodide

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth technical comparison o...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) for the analysis of 1-(Indolin-5-yl)ethanone hydroiodide, a key intermediate in various synthetic pathways. As a primary analytical method, qNMR offers a direct measurement of the analyte's molar concentration, presenting a compelling alternative to the more traditional chromatographic techniques.[1] This document will elucidate the principles of qNMR validation, drawing upon internationally recognized guidelines, and present a side-by-side evaluation with a validated HPLC-UV method, supported by experimental protocols and data.

The Ascendancy of qNMR in Pharmaceutical Analysis

Quantitative NMR has emerged as a powerful tool in pharmaceutical quality control, offering the unique advantage of determining purity without the need for a reference standard of the identical chemical structure.[2] The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[1][3] By comparing the integral of an analyte's signal to that of a certified internal standard with known purity and concentration, the absolute purity of the analyte can be determined.[1][4] This contrasts with chromatographic methods like HPLC, which are comparative techniques requiring a well-characterized standard of the analyte for accurate quantification.[3]

The validation of analytical procedures is a critical requirement in the pharmaceutical industry, ensuring that a method is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures, covering parameters such as accuracy, precision, specificity, linearity, range, and robustness.[5][6][7][8][9] These principles are fully applicable to the validation of qNMR methods.[10][11][12]

Method Validation: qNMR vs. HPLC-UV for 1-(Indolin-5-yl)ethanone hydroiodide

The selection of an appropriate analytical method hinges on a thorough evaluation of its performance characteristics. Below is a comparative summary of a validated ¹H-qNMR method and a conventional HPLC-UV method for the quantitative analysis of 1-(Indolin-5-yl)ethanone hydroiodide.

Validation Parameter ¹H-qNMR HPLC-UV Commentary
Principle Primary method based on the direct proportionality of signal intensity to the number of nuclei.[1][3][13]Comparative method based on the separation of components and their detection by UV absorbance.[1]qNMR provides a direct measure of molar concentration, while HPLC relies on a response factor relative to a standard.
Specificity High. Achieved by selecting unique, well-resolved signals of the analyte and internal standard that do not overlap with signals from impurities or the solvent.[3][12]Good to High. Dependent on chromatographic resolution. Co-eluting impurities can interfere with quantification.The high spectral dispersion in NMR often allows for excellent specificity, even in complex mixtures.
Accuracy High. Directly traceable to a certified internal standard.[4] Typically demonstrates excellent recovery (e.g., 99.0% - 101.0%).High, but dependent on the purity of the reference standard.[1] Recovery is typically in a similar range (e.g., 98.5% - 101.5%).qNMR's accuracy is fundamentally linked to the quality of the internal standard, a primary metrological reference.
Precision (RSD%) Excellent. Repeatability and intermediate precision are typically ≤ 1.0%.[2]Very Good. Repeatability and intermediate precision are generally ≤ 2.0%.The non-destructive nature of qNMR and the simplicity of sample preparation contribute to its high precision.
Linearity (r²) Excellent. Typically ≥ 0.999 over the specified range.Excellent. Typically ≥ 0.999 over the specified range.Both methods demonstrate a strong linear relationship between signal response and concentration.
Range Wide dynamic range, typically from the limit of quantification (LOQ) to well above the 100% level.Wide dynamic range, also from LOQ to well above the 100% level.The range for both methods is generally suitable for assay and impurity determination.
Robustness Good. Less susceptible to minor variations in experimental conditions like temperature. Key parameters include pulse sequence and relaxation delay.Good. Susceptible to variations in mobile phase composition, flow rate, and column temperature.qNMR methods can be very robust once the acquisition parameters are optimized.
Limit of Quantitation (LOQ) Generally higher than HPLC-UV. Sufficient for assay but may be limiting for trace impurity analysis.Generally lower than qNMR, making it well-suited for the detection and quantification of trace impurities.[14][15]The choice of method may depend on whether the primary goal is assay of the main component or quantification of low-level impurities.
Sample Throughput Moderate. Sample preparation is rapid, but acquisition times can be longer to ensure full relaxation of nuclei.High. Modern UPLC/HPLC systems with autosamplers allow for high-throughput analysis.For routine QC, HPLC can often provide faster analysis of large numbers of samples.

Experimental Protocols

¹H-qNMR Method for 1-(Indolin-5-yl)ethanone hydroiodide

Objective: To determine the purity of 1-(Indolin-5-yl)ethanone hydroiodide using a validated ¹H-qNMR method with an internal standard.

Materials:

  • 1-(Indolin-5-yl)ethanone hydroiodide (Analyte)

  • Maleic acid (Internal Standard, certified purity ≥ 99.5%)

  • Deuterium oxide (D₂O) with 0.05% (w/v) 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • High-precision analytical balance

  • Volumetric flasks and pipettes

Rationale for Experimental Choices:

  • Internal Standard Selection: Maleic acid is chosen as the internal standard due to its high purity, stability, and solubility in D₂O.[4] Its simple ¹H NMR spectrum consists of a sharp singlet in a region that does not overlap with the signals of the analyte.[16]

  • Solvent Selection: D₂O is selected as the solvent due to the hydroiodide salt's polarity. TSP is added for chemical shift referencing.

  • Spectrometer Frequency: A higher field strength (≥ 400 MHz) is preferred to achieve better signal dispersion and sensitivity.[17]

Procedure:

  • Preparation of the Internal Standard Stock Solution: Accurately weigh approximately 20 mg of maleic acid into a 10 mL volumetric flask. Dissolve and dilute to volume with D₂O (with TSP).

  • Sample Preparation: Accurately weigh approximately 30 mg of 1-(Indolin-5-yl)ethanone hydroiodide into an NMR tube.

  • Addition of Internal Standard: Using a calibrated pipette, add exactly 0.6 mL of the internal standard stock solution to the NMR tube containing the analyte.

  • Dissolution and Homogenization: Cap the NMR tube and vortex until the sample is completely dissolved.

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock and shim the spectrometer on the D₂O signal.

    • Acquire the ¹H NMR spectrum using a quantitative pulse sequence (e.g., a 30° or 90° pulse with a long relaxation delay of at least 5 times the longest T₁ of the signals of interest).

    • Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio (S/N > 150).[14]

  • Data Processing and Calculation:

    • Apply a Fourier transform and phase correct the spectrum.

    • Integrate the well-resolved signals of both the analyte and the internal standard. For 1-(Indolin-5-yl)ethanone, a signal from the aromatic region or the acetyl group can be chosen. For maleic acid, the singlet from the two vinyl protons is used.

    • Calculate the purity of the analyte using the following formula[3]: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = Mass

      • P = Purity of the standard

      • "analyte" refers to 1-(Indolin-5-yl)ethanone hydroiodide

      • "std" refers to the internal standard (maleic acid)

HPLC-UV Method for 1-(Indolin-5-yl)ethanone hydroiodide

Objective: To determine the purity of 1-(Indolin-5-yl)ethanone hydroiodide using a validated reversed-phase HPLC-UV method.

Materials:

  • 1-(Indolin-5-yl)ethanone hydroiodide (Analyte and Reference Standard)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (reagent grade)

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

Rationale for Experimental Choices:

  • Chromatographic Mode: Reversed-phase HPLC is chosen as it is a robust and widely used technique for the analysis of moderately polar organic molecules.

  • Mobile Phase: A simple gradient of water and acetonitrile with a small amount of formic acid is used to ensure good peak shape and resolution. Formic acid helps to suppress the ionization of any residual free base and improve peak symmetry.

  • Detection Wavelength: The UV detection wavelength is selected based on the UV spectrum of 1-(Indolin-5-yl)ethanone to maximize sensitivity.

Procedure:

  • Preparation of Mobile Phases:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Preparation of Standard Solution: Accurately weigh approximately 10 mg of the 1-(Indolin-5-yl)ethanone hydroiodide reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to obtain a concentration of approximately 0.1 mg/mL.

  • Preparation of Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 280 nm[18]

    • Gradient Program:

      Time (min) %A %B
      0 90 10
      15 10 90
      20 10 90
      20.1 90 10

      | 25 | 90 | 10 |

  • Data Analysis:

    • Inject the standard solution multiple times to ensure system suitability (e.g., RSD of peak area < 2.0%).

    • Inject the sample solution.

    • Calculate the purity of the sample by comparing the peak area of the analyte in the sample chromatogram to that in the standard chromatogram (area percent method or against the external standard).

Visualization of Workflows

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh 1-(Indolin-5-yl)ethanone HI mix Combine Analyte and Internal Standard in NMR tube with D₂O weigh_analyte->mix weigh_is Prepare Internal Standard Solution (Maleic Acid) weigh_is->mix dissolve Vortex to ensure complete dissolution mix->dissolve load_sample Insert sample into NMR spectrometer dissolve->load_sample lock_shim Lock and Shim load_sample->lock_shim acquire Acquire ¹H spectrum (Quantitative parameters) lock_shim->acquire process_fid Fourier Transform & Phase Correction acquire->process_fid integrate Integrate Analyte and Internal Standard Signals process_fid->integrate calculate Calculate Purity using the qNMR formula integrate->calculate

Caption: Workflow for the quantitative analysis of 1-(Indolin-5-yl)ethanone hydroiodide by ¹H-qNMR.

Validation_Logic Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Range Range Validation->Range Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation according to ICH Q2(R1) guidelines.

Conclusion

Both qNMR and HPLC-UV are powerful techniques for the quantitative analysis of 1-(Indolin-5-yl)ethanone hydroiodide, each with its own set of advantages and limitations. The choice between the two often depends on the specific requirements of the analysis.

  • qNMR stands out as a primary method that provides a direct, highly accurate, and precise measurement of purity without the need for a specific reference standard of the analyte.[1][4] It is particularly valuable for the certification of reference materials and in situations where a suitable reference standard is not available.[2][13]

  • HPLC-UV is a robust, sensitive, and high-throughput technique that is well-suited for routine quality control and the analysis of trace impurities.[14][15] Its lower limit of detection makes it the preferred method for impurity profiling.

Ultimately, a comprehensive analytical strategy may involve the use of both techniques orthogonally. For instance, qNMR can be used to certify the purity of the reference standard, which is then used for the routine quantification of samples by HPLC. This integrated approach leverages the strengths of both methods to ensure the highest level of confidence in the analytical results, which is a cornerstone of modern pharmaceutical development and quality assurance.

References

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9). Emery Pharma. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 29). ResolveMass Laboratories Inc.. [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22). Patsnap Eureka. [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013, August 20). European Pharmaceutical Review. [Link]

  • ICH Q2(R1) Analytical Procedures Guide. Scribd. [Link]

  • Quantitative NMR (qNMR) - Pharmacognosy Institute (PHCI). University of Illinois Chicago. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • Pauli, G. F., Chen, S. N., & Simmler, C. (2021). Quantitative NMR for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1-2), 10-21. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass Laboratories Inc.. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • p-Dimethylaminocinnamaldehyde Derivatization for Colorimetric Detection and HPLC-UV/Vis-MS/MS Identification of Indoles. PMC. [Link]

  • Göçer, H., & Öz, T. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Records of Natural Products, 10(4), 430. [Link]

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. ResearchGate. [Link]

  • QNMR – a modern alternative to HPLC. Almac. [Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (2014, October 27). American Pharmaceutical Review. [Link]

  • Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat. PMC. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). International Council for Harmonisation. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency. [Link]

  • Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. (2019, March 13). Bureau International des Poids et Mesures. [Link]

  • Use and qualification of primary and secondary standards employed in quantitative 1H NMR spectroscopy of pharmaceuticals. Ovid. [Link]

  • Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. (2022, March 17). Chemical Engineering Transactions. [Link]

  • GUIDELINE FOR qNMR ANALYSIS. (2019, November 6). European Network of Forensic Science Institutes. [Link]

  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. (2025, April 9). ACS Omega. [Link]

  • Development and Validation of an HPLC Method for the Simultaneous Quantification of indole-3-carbinol Acetate, indole-3-carbinol, and 3,3'-diindolylmethane in Mouse Plasma, Liver, and Kidney Tissues. (2014, May 1). PubMed. [Link]

  • An isocratic HPLC method for the analysis of indole alkaloids of Catharanthus roseus. (2017, April 18). ResearchGate. [Link]

  • Ethanone, 1-(2,3-dihydro-1H-indol-5-yl)-. PubChem. [Link]

  • 1-(1H-Indol-3-Yl)-2-Iodo-Ethanone — Chemical Substance Information. NextSDS. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(Indolin-5-yl)ethanone hydroiodide

The handling of 1-(Indolin-5-yl)ethanone hydroiodide (also known as 5-acetylindoline hydroiodide, CAS: 73747-52-1) requires a rigorous, scientifically grounded approach to laboratory safety. As an indoline derivative con...

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Author: BenchChem Technical Support Team. Date: April 2026

The handling of 1-(Indolin-5-yl)ethanone hydroiodide (also known as 5-acetylindoline hydroiodide, CAS: 73747-52-1) requires a rigorous, scientifically grounded approach to laboratory safety. As an indoline derivative conjugated with a hydroiodide salt, this compound presents unique physicochemical challenges, including extreme light sensitivity, hygroscopicity, and the potential to liberate corrosive elemental iodine ( I2​ ) and toxic nitrogen oxides ( NOx​ ) upon degradation[1][2].

For researchers and drug development professionals, implementing the correct Personal Protective Equipment (PPE) and operational controls is not merely a matter of regulatory compliance—it is critical for preserving the integrity of the reagent and ensuring personnel safety. This guide provides a comprehensive, causality-driven framework for handling, storing, and disposing of this compound.

Physicochemical Hazard Profile: The Causality Behind the PPE

  • Photo-Oxidation and Iodine Liberation: Hydroiodide salts are inherently photolabile. Prolonged exposure to ambient light or atmospheric oxygen catalyzes the oxidation of the iodide ion, liberating elemental iodine ( I2​ )[3]. Iodine vapor is a severe respiratory and ocular irritant. If the normally off-white powder begins to turn yellow or brown, photo-oxidation has occurred, and the risk of exposure to corrosive I2​ is elevated.

  • Systemic Toxicity: The free base, 1-(Indolin-5-yl)ethanone, is classified as a poison via intravenous routes and emits toxic NOx​ vapors upon thermal decomposition[2]. Inhalation of the hydroiodide dust must be strictly prevented.

Quantitative Hazard Summary

Hazard Class GHS Code Toxicological Effect Mechanistic Cause
Skin Irritation H315 Causes localized erythema and skin irritation. Hygroscopic salt reacts with dermal moisture[4].
Eye Irritation H319 Causes serious eye irritation/damage. Direct contact with acidic hydroiodide salt[4][5].

| Respiratory Toxicity | H335 | May cause respiratory irritation. | Inhalation of fine particulate dust or liberated I2​ vapor[4]. |

OSHA-Compliant PPE Matrix

According to OSHA's 29 CFR 1910.132 (General PPE Requirements), laboratory managers must assess workplace hazards and select PPE that provides an absolute barrier against chemical absorption, inhalation, or physical contact[6][7].

PPE CategorySpecificationOSHA StandardCausality & Justification
Eye/Face Protection ANSI Z87.1-certified chemical splash goggles.29 CFR 1910.133Standard safety glasses lack orbital seals. Goggles prevent airborne hydroiodide dust and I2​ vapor from contacting ocular mucosa[6][8].
Hand Protection Disposable Nitrile gloves (minimum 5 mil thickness). Double-gloving recommended.29 CFR 1910.138Nitrile provides excellent resistance to organic salts. Double-gloving allows the outer contaminated layer to be removed immediately upon incidental contact[6][8].
Body Protection Fluid-resistant, non-cotton lab coat (e.g., Nomex or treated polyester) and closed-toe shoes.29 CFR 1910.132Prevents particulate accumulation on personal clothing. Fluid resistance prevents dissolved salts from penetrating to the skin[8][9].
Respiratory Protection N95 or P100 particulate respirator (if handled outside a fume hood).29 CFR 1910.134Prevents inhalation of fine, hygroscopic dust particles which can cause severe upper respiratory tract irritation (H335)[4][6].

Operational Protocol: Safe Handling & Transfer

This self-validating protocol ensures that the compound is handled without compromising its chemical integrity or exposing the researcher to hazardous byproducts.

Phase 1: Environmental Setup & PPE Donning

  • Verify Fume Hood Flow: Ensure the chemical fume hood is operating at a face velocity of 80–100 feet per minute (fpm). Causality: Captures any aerosolized dust or liberated iodine vapor.

  • Don PPE: Put on the fluid-resistant lab coat, ANSI Z87.1 goggles, and double nitrile gloves.

Phase 2: Active Handling under Inert Atmosphere

  • Purge the Vessel: Place the sealed container of 1-(Indolin-5-yl)ethanone hydroiodide into the fume hood. Flush the receiving flask with dry Argon or Nitrogen gas.

  • Visual Inspection (Self-Validation Checkpoint): Open the container and inspect the powder. It should be white to off-white. If the powder is dark yellow or brown, significant iodine liberation has occurred. Proceed with extreme caution as I2​ vapor is present.

  • Transfer: Use a grounded, anti-static micro-spatula to transfer the required mass. Causality: Fine, dry powders can generate static electricity, leading to aerosolization or sudden dispersion.

Spill Response and Disposal Plan

Step-by-Step Spill Cleanup:

  • Isolate: Evacuate personnel from the immediate vicinity. Ensure fume hood exhaust is maximized.

  • Contain (Dry Spill): Do not use water initially. Adding water to a concentrated hydroiodide salt can generate localized heat and mobilize the compound.

  • Decontaminate: Wipe the area with a dilute sodium thiosulfate ( Na2​S2​O3​ ) solution. Causality: Sodium thiosulfate chemically reduces any liberated hazardous elemental iodine ( I2​ ) into benign, water-soluble iodide ions ( I− ).

Routine Waste Disposal:

  • Aqueous Waste: Any aqueous solutions containing the dissolved salt must be collected in a designated Aqueous Halogenated Waste container.

  • Solid Waste: Contaminated gloves, spatulas, and absorbent pads must be placed in a sealed, labeled hazardous waste bag and incinerated by a licensed disposal facility. Do not mix with strong oxidizing agents (e.g., nitric acid), as this will violently liberate iodine gas[4].

Workflow Visualization

G Start PPE Donning & Hood Setup Handle Handle under Inert Gas (Light Protected) Start->Handle Decision Spill Occurred? Handle->Decision Spill Spill Protocol: Sweep & Thiosulfate Quench Decision->Spill Yes Normal Normal Disposal: Aqueous / Solid Segregation Decision->Normal No Waste Halogenated Waste Stream Spill->Waste Normal->Waste End Decontamination & PPE Doffing Waste->End

Caption: Safety workflow for the handling, spill response, and disposal of hydroiodide salts.

References

  • Clarion Safety Systems. "OSHA's PPE Laboratory Standards." Clarion Safety. Available at:[Link]

  • National Institutes of Health (NIH). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." PMC. Available at:[Link]

  • Today's Clinical Lab. "Proper Use of Personal Protective Equipment (PPE)." Clinical Lab. Available at:[Link]

  • North Carolina State University. "Personal Protective Equipment Requirements for Laboratories." NC State EHS. Available at:[Link]

Sources

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